Product packaging for Antileishmanial agent-15(Cat. No.:)

Antileishmanial agent-15

Cat. No.: B12381478
M. Wt: 509.6 g/mol
InChI Key: QQCCOPUCOCWXLE-JBASAIQMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antileishmanial agent-15 is a useful research compound. Its molecular formula is C28H39N5O4 and its molecular weight is 509.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H39N5O4 B12381478 Antileishmanial agent-15

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H39N5O4

Molecular Weight

509.6 g/mol

IUPAC Name

7-butoxy-3-[(E)-C-methyl-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexoxy]carbonimidoyl]chromen-2-one

InChI

InChI=1S/C28H39N5O4/c1-3-4-16-35-25-12-11-23-18-26(28(34)37-27(23)19-25)22(2)30-36-17-10-6-5-7-15-33-21-24(29-31-33)20-32-13-8-9-14-32/h11-12,18-19,21H,3-10,13-17,20H2,1-2H3/b30-22+

InChI Key

QQCCOPUCOCWXLE-JBASAIQMSA-N

Isomeric SMILES

CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/OCCCCCCN3C=C(N=N3)CN4CCCC4)/C

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=NOCCCCCCN3C=C(N=N3)CN4CCCC4)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of a Novel Antileishmanial Agent from a Natural Source: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and high costs. The exploration of natural products offers a promising avenue for the discovery of novel, effective, and safer antileishmanial agents. This technical guide details the discovery, characterization, and proposed mechanism of action of a potent antileishmanial compound derived from natural sources. While a specific "Antileishmanial agent-15" is not identified in the scientific literature, this document synthesizes the typical workflow and data from the discovery of a representative natural product-derived compound, referred to herein as NC-15 (Natural Compound-15), based on published research on promising antileishmanial molecules like isopentenyl caffeate. This guide provides an in-depth look at the experimental protocols, quantitative data, and the signaling pathways implicated in its mode of action.

Introduction

The search for new antileishmanial drugs is a global health priority. Natural products have historically been a rich source of new therapeutic agents and continue to provide unique chemical scaffolds for drug discovery.[1][2][3] The process of identifying a new antileishmanial agent from a natural source involves a multi-step approach, beginning with the screening of natural extracts, followed by the isolation and characterization of the active compound, and culminating in mechanistic studies and in vivo validation. This guide uses the hypothetical, yet representative, compound NC-15 to illustrate this process.

Discovery and In Vitro Activity of NC-15

The discovery of a novel antileishmanial agent typically begins with the screening of extracts from various natural sources, such as plants, fungi, or bacteria, for activity against Leishmania parasites.[4][5]

Experimental Protocol: In Vitro Antileishmanial Activity Assay

A common method to assess the antileishmanial activity of a compound is to measure its effect on the proliferation of both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

Protocol for Promastigote Viability Assay:

  • Leishmania promastigotes are cultured in appropriate media (e.g., M199) until they reach the logarithmic growth phase.[6]

  • The parasites are seeded into 96-well plates at a density of 1 x 10^6 promastigotes/mL.

  • The test compound (NC-15) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A solvent control and a positive control (e.g., Amphotericin B) are included.

  • The plates are incubated at 25°C for 72 hours.

  • Parasite viability is assessed by adding a viability reagent (e.g., resazurin) and measuring the fluorescence or absorbance.

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Protocol for Amastigote Viability Assay:

  • Macrophages (e.g., THP-1 or peritoneal macrophages) are seeded in 96-well plates and allowed to adhere.[7]

  • The macrophages are infected with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.

  • After 24 hours, extracellular parasites are washed away, and the test compound (NC-15) is added at various concentrations.

  • The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

  • The number of intracellular amastigotes is quantified by staining the cells with Giemsa and counting under a microscope, or by using automated imaging systems.[8]

  • The IC50 is determined from the dose-response curve.

Experimental Protocol: Cytotoxicity Assay

To assess the selectivity of the compound, its toxicity against mammalian cells is evaluated.

  • Mammalian cells (e.g., macrophages, fibroblasts) are seeded in 96-well plates.

  • The test compound (NC-15) is added at various concentrations.

  • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell viability is determined using a standard method, such as the MTT or resazurin assay.

  • The 50% cytotoxic concentration (CC50) is calculated.

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over host cells.[9]

Quantitative Data for NC-15

The following table summarizes the in vitro activity of NC-15 against Leishmania amazonensis and its cytotoxicity against murine macrophages.

Parameter Value
IC50 against L. amazonensis promastigotes 1.8 µM
IC50 against L. amazonensis amastigotes 1.5 µM
CC50 against murine macrophages >150 µM
Selectivity Index (SI) >100

These values are representative and based on data for promising natural compounds like isopentenyl caffeate.[4]

Mechanism of Action of NC-15

Understanding the mechanism of action of a novel compound is crucial for its development as a drug. Studies on various natural antileishmanial agents have revealed a range of cellular targets and pathways.

Proposed Signaling Pathway Affected by NC-15

Based on studies of similar compounds, NC-15 is hypothesized to induce oxidative stress in Leishmania parasites, leading to the activation of the Nrf2 signaling pathway as a defense mechanism by the parasite. However, at effective concentrations, the pro-oxidant effect overwhelms the parasite's antioxidant capacity, leading to cell death.

G cluster_macrophage Macrophage cluster_leishmania Leishmania Parasite NC15_entry NC-15 Leishmania Intracellular Leishmania amastigote NC15_entry->Leishmania Enters ROS Increased ROS (Oxidative Stress) Leishmania->ROS NC-15 induces Nrf2_activation Nrf2 Pathway Activation ROS->Nrf2_activation Triggers Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction Causes Antioxidant_response Antioxidant Response (e.g., Ferritin) Nrf2_activation->Antioxidant_response Upregulates Antioxidant_response->ROS Counteracts (insufficiently) Apoptosis Apoptosis-like Cell Death Mitochondrial_dysfunction->Apoptosis Leads to

Caption: Proposed mechanism of NC-15 via induction of oxidative stress in Leishmania.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)
  • Leishmania promastigotes are treated with NC-15 at its IC50 concentration for a short period (e.g., 2-4 hours).

  • The parasites are then incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or a fluorescence microplate reader.

  • An increase in fluorescence in treated parasites compared to untreated controls indicates the induction of oxidative stress.

Experimental Workflow for Discovery and Characterization

The overall process from initial screening to preclinical evaluation follows a logical progression.

G A Natural Product Library Screening B Hit Identification (Promastigote Assay) A->B C Hit-to-Lead: Bioassay-Guided Fractionation B->C D Pure Compound Isolation (e.g., NC-15) C->D E Structural Elucidation (NMR, Mass Spec) D->E F In Vitro Validation (Amastigote Assay & Cytotoxicity) D->F G Mechanism of Action Studies (e.g., ROS, Target ID) F->G H In Vivo Efficacy (Animal Models, e.g., BALB/c mice) G->H I Lead Optimization (Medicinal Chemistry) H->I

Caption: General workflow for the discovery of a natural antileishmanial agent.

Conclusion and Future Directions

The discovery of potent antileishmanial agents from natural products, exemplified here by the hypothetical compound NC-15, holds significant promise for the development of new therapies for leishmaniasis. The high potency against the clinically relevant amastigote stage and the favorable selectivity index of such compounds make them excellent candidates for further preclinical and clinical development. Future work should focus on in vivo efficacy studies in animal models, pharmacokinetic profiling, and medicinal chemistry efforts to optimize the lead compound for improved drug-like properties. The exploration of the specific molecular targets and the full elucidation of the signaling pathways involved in the compound's mechanism of action will be critical for its advancement as a therapeutic agent.

References

A Technical Guide to the Initial Structure-Activity Relationship (SAR) Studies of Novel Spirooxindole-Based Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the initial structure-activity relationships (SAR) of a series of novel spiro[indoline-3,2′-pyrrolidin]-2-one and spiro[indoline-3,3′-pyrrolizin]-2-one derivatives as potent antileishmanial agents. The development of new therapeutics against leishmaniasis, a neglected tropical disease, is a critical area of research. This document outlines the synthesis, biological evaluation, and SAR of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Structure-Activity Relationship Data

The antileishmanial activity of the synthesized spirooxindole analogues was evaluated in vitro against Leishmania donovani. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the tables below. Amphotericin B was used as the standard reference drug.

Table 1: Antileishmanial Activity of Spiro[indoline-3,2′-pyrrolidin]-2-one Derivatives (Series 23 & 24)

CompoundR1R2R3R4IC50 (µM)[1]
23a HHHH>100
23b HHOCH3H>100
23c HHClH>100
23d HHHOCH3>100
23e HHHCl>100
23f HHNO2H>100
24a CH3HHH2.43
24b CH3HOCH3H10.12
24c CH3HClH6.25
24d CH3HHOCH38.44
24e CH3HHCl0.96
24f CH3HNO2H1.62
Amphotericin B ----0.060

Table 2: Antileishmanial Activity of Spiro[indoline-3,3′-pyrrolizin]-2-one Derivatives (Series 25)

CompoundR1R2R3R4R5IC50 (µM)[1]
25a HHHHH>100
25b HHOCH3HH>100
25c HHClHH>100
25d HCH3HHH3.55
25e HCH3OCH3HH12.31
25f HCH3ClHH9.78
25g BrCH3HHH7.14
Amphotericin B -----0.060

Experimental Protocols

The novel spiro[indoline-3,2′-pyrrolidin]-2-one and spiro[indoline-3,3′-pyrrolizin]-2-one derivatives were synthesized via a microwave-assisted 1,3-dipolar cycloaddition reaction.[1]

  • Reactants:

    • Isatins (substituted or unsubstituted)

    • Amino acids (sarcosine or proline)

    • Substituted chalcones

  • Procedure:

    • A mixture of isatin, amino acid, and chalcone was prepared in methanol.

    • The reaction mixture was subjected to microwave irradiation at 80 °C.

    • The reaction progress was monitored by thin-layer chromatography.

    • Upon completion, the solvent was evaporated under reduced pressure.

    • The resulting residue was purified by column chromatography to yield the final spirooxindole compounds.

The in vitro antileishmanial activity of the synthesized compounds was evaluated against the promastigote form of Leishmania donovani (strain AG83).

  • Cell Culture: L. donovani promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 22 °C.

  • Assay Procedure:

    • Promastigotes were seeded in 96-well microtiter plates.

    • The test compounds, dissolved in DMSO, were added to the wells at various concentrations.

    • The plates were incubated for 72 hours at 22 °C.

    • After incubation, cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 values were calculated from the dose-response curves. Amphotericin B was used as a positive control.

Visualizations

G cluster_reactants Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_product Final Products cluster_evaluation Biological Evaluation Isatin Isatins Microwave 1,3-Dipolar Cycloaddition (Microwave, 80°C, MeOH) Isatin->Microwave AminoAcid Amino Acids (Sarcosine/Proline) AminoAcid->Microwave Chalcone Chalcones Chalcone->Microwave Purify Column Chromatography Microwave->Purify Crude Product Spirooxindoles Spirooxindole Derivatives Purify->Spirooxindoles Purified Compounds Bioassay In Vitro Antileishmanial Assay (L. donovani promastigotes) Spirooxindoles->Bioassay SAR SAR Studies Bioassay->SAR IC50 Values

Caption: Synthetic and evaluation workflow for novel spirooxindole antileishmanial agents.

SAR cluster_core Spirooxindole Core cluster_substituents Substitutions & Activity cluster_inactive Inactive Series Core Spiro[indoline-pyrrolidin/pyrrolizin]-one N_Methyl N-Methyl on Pyrrolidine (24a-f) vs. N-H (23a-f) N_Methyl_Proline N-Methyl on Pyrrolizine (25d-g) vs. N-H (25a-c) Electron_Withdrawing Electron-Withdrawing Groups (e.g., Cl, NO2 on chalcone moiety) (24e, 24f) Active Increased Activity N_Methyl->Active Crucial for Activity N_Methyl_Proline->Active Essential for Activity Electron_Withdrawing->Active Enhances Potency Inactive Inactive / Less Active Series23 Series 23a-f (N-H) Series23->Inactive Series25ac Series 25a-c (N-H) Series25ac->Inactive

Caption: Key SAR observations for the spirooxindole series against L. donovani.

Discussion of Structure-Activity Relationships

The initial SAR studies of these novel spirooxindoles revealed several key structural features that are critical for their antileishmanial activity:

  • Importance of the N-Methyl Group: A comparison between series 23a-f (N-H on the pyrrolidine ring) and 24a-f (N-CH3) clearly indicates that the N-methylation is essential for activity. All compounds in series 23 were inactive (IC50 > 100 µM), whereas the corresponding methylated analogues in series 24 showed a wide range of potent activities.[1] A similar trend was observed in the spiro-pyrrolizine series, where 25a-c (N-H) were inactive, while the N-methylated compounds 25d-g demonstrated activity.[1]

  • Influence of Substituents on the Chalcone Moiety: Among the active N-methylated series (24a-f ), the nature and position of the substituent on the phenyl ring derived from the chalcone played a significant role in modulating the potency.

    • Electron-withdrawing groups, particularly at the para-position, were found to be favorable. Compound 24e , with a para-chloro substituent, was the most potent in the series with an IC50 of 0.96 µM.[1]

    • The para-nitro substituted analogue 24f also exhibited high potency (IC50 = 1.62 µM).[1]

    • Electron-donating groups, such as methoxy (24b and 24d ), resulted in a decrease in activity compared to the unsubstituted analogue 24a .

  • Spiro-pyrrolidine vs. Spiro-pyrrolizine Core: While both scaffolds produced active compounds when N-methylated, the spiro-pyrrolidine core generally led to more potent derivatives in this study. The most active compound, 24e (IC50 = 0.96 µM), belongs to the spiro-pyrrolidine series. The most active compound in the spiro-pyrrolizine series was 25d (IC50 = 3.55 µM).

Conclusion

The initial SAR exploration of these novel spirooxindole derivatives has successfully identified key structural requirements for potent antileishmanial activity against L. donovani. The presence of an N-methyl group on the pyrrolidine or pyrrolizine ring is a critical determinant for bioactivity. Furthermore, the potency can be fine-tuned by the substitution pattern on the chalcone-derived phenyl ring, with electron-withdrawing groups being particularly beneficial. These findings provide a strong foundation for the further optimization of this chemical scaffold to develop new and effective antileishmanial drug candidates. The most promising compounds from this series, such as 24e , warrant further investigation, including in vivo efficacy and toxicity studies.

References

An In-Depth Technical Guide to In Silico Screening and Molecular Docking of Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study with "Antileishmanial Agent-15"

This whitepaper provides a comprehensive technical overview of the computational methodologies employed in the discovery of novel therapeutic agents against leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The urgent need for new, effective, and safer drugs is underscored by the limitations of current treatments, which are often associated with high toxicity, significant side effects, and emerging parasite resistance.[1][2] In silico techniques, such as virtual screening and molecular docking, have become indispensable in modern drug discovery, offering a cost-effective and time-efficient approach to identify and optimize promising lead compounds.[1][3] This guide will detail the core experimental protocols and data presentation standards for these computational methods, using a hypothetical lead compound, "this compound," as a practical exemplar.

The In Silico Drug Discovery Workflow for Leishmaniasis

The computational drug discovery process for leishmaniasis typically follows a structured workflow, beginning with the identification of a viable drug target within the parasite and culminating in the selection of promising candidate molecules for further experimental validation. This multi-step process is designed to systematically narrow down a large library of compounds to a manageable number of high-potential hits.

In_Silico_Workflow Target_ID Target Identification and Validation Lib_Prep Ligand Library Preparation Target_ID->Lib_Prep VS Virtual Screening (High-Throughput) Lib_Prep->VS Docking Molecular Docking (Refined Screening) VS->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET Hit_Selection Hit Compound Selection ADMET->Hit_Selection Molecular_Docking_Process Receptor_Prep Receptor Preparation (LmNMT) Docking_Sim Docking Simulation (e.g., AutoDock 4.2) Receptor_Prep->Docking_Sim Ligand_Prep Ligand Preparation (HTVS Hits) Ligand_Prep->Docking_Sim Pose_Gen Generation of Binding Poses Docking_Sim->Pose_Gen Scoring Scoring and Ranking (Binding Energy) Pose_Gen->Scoring Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Interaction_Analysis NMT_Pathway Myristoyl_CoA Myristoyl-CoA LmNMT LmNMT Myristoyl_CoA->LmNMT Myristoylated_Protein Myristoylated Protein LmNMT->Myristoylated_Protein Myristoylation Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->LmNMT Membrane_Targeting Membrane Targeting & Protein-Protein Interactions Myristoylated_Protein->Membrane_Targeting Parasite_Viability Parasite Viability and Virulence Membrane_Targeting->Parasite_Viability Agent15 This compound Agent15->LmNMT Inhibition

References

Whitepaper: Preliminary Cytotoxicity of Antileishmanial Agent-15 Against Leishmania Promastigotes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Leishmaniasis remains a significant global health issue, with current treatments hampered by toxicity, resistance, and high costs.[1][2] The discovery and development of novel, effective, and safe antileishmanial agents are therefore of paramount importance. This technical guide details the preliminary in vitro cytotoxicity of a novel compound, designated Antileishmanial Agent-15, against the promastigote stage of various Leishmania species. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for cytotoxicity assessment, and visual representations of potential mechanisms of action and experimental workflows. The findings presented herein suggest that this compound exhibits promising leishmanicidal activity with a favorable selectivity index, warranting further investigation as a potential therapeutic candidate.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound was evaluated against promastigotes of Leishmania donovani, Leishmania major, and Leishmania infantum. Additionally, its cytotoxicity against the murine macrophage cell line J774.A1 was assessed to determine its selectivity. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values were determined after 48 hours of incubation. Amphotericin B, a standard antileishmanial drug, was used as a positive control.[3]

CompoundL. donovani Promastigote IC50 (µg/mL)L. major Promastigote IC50 (µg/mL)L. infantum Promastigote IC50 (µg/mL)J774.A1 Macrophage CC50 (µg/mL)Selectivity Index (SI) (CC50 / Geometric Mean IC50)
This compound 8.510.29.1> 100> 10.6
Amphotericin B 0.250.300.285.519.9

Table 1: In Vitro Cytotoxicity of this compound and Amphotericin B. The data represents the mean values from three independent experiments. The Selectivity Index (SI) is a ratio of the host cell toxicity to the antileishmanial activity. A higher SI value indicates greater selectivity for the parasite over the host cell.

Detailed Experimental Protocols

The following protocols were employed for the evaluation of the cytotoxic potential of this compound.

Cultivation of Leishmania Promastigotes

Leishmania promastigotes (L. donovani, L. major, and L. infantum) were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cultures were maintained at 25°C in a BOD incubator. Parasites in the logarithmic phase of growth were used for all experiments.

Promastigote Cytotoxicity Assay (MTT Assay)

The viability of promastigotes following treatment with this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[4][5]

  • Cell Seeding: Promastigotes in the logarithmic growth phase were harvested, centrifuged, and resuspended in fresh culture medium to a final density of 1 x 10^6 cells/mL. 100 µL of the cell suspension was seeded into each well of a 96-well microtiter plate.

  • Compound Addition: this compound was dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µg/mL. 100 µL of each dilution was added to the respective wells. The final DMSO concentration did not exceed 0.5%. Wells containing medium and parasites without the compound served as a negative control, and wells with Amphotericin B served as a positive control.

  • Incubation: The plates were incubated at 25°C for 48 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 25°C in the dark.

  • Formazan Solubilization: The plates were centrifuged, and the supernatant was carefully removed. 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated relative to the untreated control. The IC50 value was determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Mammalian Cell Cytotoxicity Assay

The cytotoxicity of this compound against a mammalian cell line was assessed to evaluate its selectivity.

  • Cell Culture: J774.A1 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure: The cytotoxicity assay was performed using the MTT method, similar to the promastigote assay. Macrophages were seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The medium was then replaced with fresh medium containing serial dilutions of this compound, and the plates were incubated for 48 hours. The subsequent steps of MTT addition, formazan solubilization, and absorbance measurement were the same as described for the promastigote assay. The CC50 value was calculated.

Putative Mechanism of Action and Signaling Pathways

While the precise mechanism of action of this compound is under investigation, its cytotoxic profile suggests interference with critical parasite survival pathways. Common targets for antileishmanial drugs include the parasite's unique redox metabolism, mitochondrial function, and DNA replication machinery.[1][2]

Disruption of Redox Homeostasis

Leishmania parasites possess a unique trypanothione-based redox system to protect against oxidative stress. Inhibition of key enzymes in this pathway, such as trypanothione reductase (TryR), is a validated drug target.[1][2] this compound may exert its effect by inhibiting TryR, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to parasite macromolecules.[2]

Redox_Homeostasis_Pathway ROS Reactive Oxygen Species (ROS) Trypanothione_disulfide Trypanothione (Disulfide) ROS->Trypanothione_disulfide Oxidizes Trypanothione_dithiol Trypanothione (Dithiol) Trypanothione_disulfide->Trypanothione_dithiol Reduced by TryR Trypanothione Reductase (TryR) TryR->Trypanothione_disulfide Reduces Agent15 Antileishmanial Agent-15 Agent15->TryR Inhibits

Caption: Putative inhibition of the Trypanothione Reductase (TryR) pathway by this compound.

Mitochondrial Dysfunction

The mitochondrion of Leishmania is a crucial organelle for energy production and is a known target for several antileishmanial drugs, including Amphotericin B and Miltefosine.[1][6] this compound may disrupt the mitochondrial membrane potential, leading to a decrease in ATP production and the initiation of apoptosis-like cell death.

Mitochondrial_Dysfunction_Pathway Agent15 Antileishmanial Agent-15 Mitochondrial_Membrane Mitochondrial Membrane Agent15->Mitochondrial_Membrane Targets Disruption Membrane Potential Disruption Mitochondrial_Membrane->Disruption ATP_Depletion ATP Depletion Disruption->ATP_Depletion Apoptosis Apoptosis-like Cell Death Disruption->Apoptosis

Caption: Proposed mechanism of mitochondrial dysfunction induced by this compound.

Experimental Workflow Visualization

The overall workflow for the preliminary cytotoxic evaluation of this compound is depicted below.

Experimental_Workflow cluster_0 In Vitro Culturing cluster_1 Cytotoxicity Assays cluster_2 Data Analysis Leishmania_Culture Leishmania Promastigote Culture (Log Phase) Promastigote_Assay MTT Assay on Promastigotes Leishmania_Culture->Promastigote_Assay Macrophage_Culture J774.A1 Macrophage Culture Macrophage_Assay MTT Assay on Macrophages Macrophage_Culture->Macrophage_Assay IC50_Calculation IC50 Determination Promastigote_Assay->IC50_Calculation CC50_Calculation CC50 Determination Macrophage_Assay->CC50_Calculation SI_Calculation Selectivity Index (SI) Calculation IC50_Calculation->SI_Calculation CC50_Calculation->SI_Calculation

Caption: Workflow for the in vitro cytotoxic evaluation of this compound.

Conclusion and Future Directions

The preliminary in vitro data indicate that this compound is a potent inhibitor of Leishmania promastigote growth. The compound demonstrates significant leishmanicidal activity against multiple species and exhibits a high selectivity index, suggesting a favorable safety profile at this initial stage.

Future studies will focus on:

  • Evaluating the efficacy of this compound against the intracellular amastigote stage of the parasite, which is the clinically relevant form.[3]

  • Elucidating the precise mechanism of action through target identification and pathway analysis.

  • In vivo efficacy and toxicity studies in animal models of leishmaniasis.

The promising preliminary results for this compound underscore its potential as a lead compound for the development of a new, effective, and safe treatment for leishmaniasis.

References

Technical Guide: Initial Screening of Antileishmanial Agent-15 Against Intracellular Amastigotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the core methodologies and data interpretation for the initial in vitro screening of a novel compound, "Antileishmanial agent-15," against the intracellular amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis. The focus is on the clinically relevant parasite stage that resides within host macrophages, which is the most appropriate target for anti-leishmanial drug discovery.[1][2][3][4][5] Screening directly against intracellular amastigotes circumvents the limitations of promastigote-based assays, as it can identify compounds that require host cell metabolism for activity or that target host-parasite interactions.[1][5]

Data Presentation: Efficacy and Cytotoxicity Profile

The initial screening of this compound yielded quantitative data on its efficacy against intracellular L. donovani amastigotes and its toxicity towards the host macrophage cell line. The results are summarized below, with standard reference drugs provided for comparison.

Table 1: In Vitro Activity of this compound Against Intracellular L. donovani Amastigotes and Host Cell Cytotoxicity

CompoundIC50 (µM)¹CC50 (µM)²Selectivity Index (SI)³
This compound 1.8 >50 >27.8
Amphotericin B0.0925.5283.3
Miltefosine2.545.018.0
Pentamidine4.2>100>23.8

¹ IC50 (50% Inhibitory Concentration): Concentration of the compound that inhibits the proliferation of intracellular amastigotes by 50%. ² CC50 (50% Cytotoxic Concentration): Concentration of the compound that causes a 50% reduction in the viability of the host macrophage cell line (THP-1). ³ Selectivity Index (SI): Calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over the host cell.[6]

Table 2: Comparative Activity of this compound Against Promastigote and Intracellular Amastigote Stages

CompoundPromastigote IC50 (µM)Intracellular Amastigote IC50 (µM)Activity Ratio (Promastigote/Intracellular)
This compound 15.4 1.8 8.56
Amphotericin B0.120.091.33
Miltefosine4.12.51.64

Note: The data presented for "this compound" is hypothetical for illustrative purposes. Data for reference drugs are representative values based on published literature.

Experimental Protocols

The following protocols detail the methodology for the in vitro screening of compounds against intracellular L. donovani amastigotes.

Cell and Parasite Culture
  • Host Cell Line: Human monocytic leukemia cells (THP-1) are used as the host cell model.[1][7] They are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 20% FBS, 1% penicillin-streptomycin, and 0.1% hemin at 26°C.

Intracellular Amastigote Assay Workflow

This assay is typically performed in a 96- or 384-well plate format.

  • Macrophage Differentiation: THP-1 monocytes are seeded into microplates at a density of 5 x 10⁴ cells/well. Differentiation into adherent macrophages is induced by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and incubating for 48 hours at 37°C and 5% CO₂.[8]

  • Infection: After differentiation, the culture medium is replaced with fresh medium, and the adherent macrophages are infected with late-stage L. donovani promastigotes at a parasite-to-macrophage ratio of 15:1.[1] The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: After the infection period, the wells are washed three times with pre-warmed PBS to remove any non-phagocytosed, extracellular promastigotes.

  • Compound Addition: The test compound (this compound) and reference drugs are serially diluted in culture medium and added to the infected macrophages. A vehicle control (e.g., 0.5% DMSO) is also included. The plates are then incubated for an additional 72 hours.[7]

  • Assay Readout and Quantification:

    • High-Content Imaging (Preferred): Cells are fixed with 4% paraformaldehyde and stained with a DNA dye such as DAPI or Draq5.[7] Automated microscopy is used to capture images, and a custom algorithm quantifies the number of host cell nuclei and intracellular amastigotes (kinetoplasts) per cell.[3][7] This allows for the simultaneous determination of the infection rate and host cell viability.

    • Alternative (Reporter-Based): If using a reporter parasite line (e.g., expressing luciferase), macrophages are lysed, and the substrate (e.g., luciferin) is added.[2] Luminescence, which correlates with the number of viable amastigotes, is measured using a plate reader.

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to the vehicle control. IC50 and CC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

G cluster_workflow Workflow: Intracellular Amastigote Screening A Seed & Differentiate THP-1 Monocytes with PMA B Infect Macrophages with L. donovani Promastigotes A->B 48h C Wash to Remove Extracellular Parasites B->C 24h D Add Serial Dilutions of this compound C->D E Incubate for 72 hours D->E 72h F Fix and Stain Nuclei (e.g., DAPI) E->F G High-Content Imaging & Automated Analysis F->G H Calculate IC50 (Efficacy) & CC50 (Cytotoxicity) G->H

Caption: Experimental workflow for the high-content screening of compounds against intracellular amastigotes.

Potential Mechanism of Action: A Comparative Overview

While the precise mechanism of this compound is yet to be determined, its high selectivity and potent activity against the intracellular stage suggest several potential pathways that are common targets for existing antileishmanial drugs. The diagram below illustrates the known signaling pathways affected by Miltefosine, a standard-of-care oral drug, as a conceptual framework for future mechanism-of-action studies for Agent-15.

Miltefosine disrupts multiple parasite functions, including membrane integrity through interaction with lipids, mitochondrial function by inhibiting cytochrome c oxidase, and induction of apoptosis-like cell death.[9][10] It also modulates host cell signaling pathways, such as the PI3K/Akt pathway, to enhance parasite clearance.[11]

G cluster_parasite Leishmania Amastigote cluster_host Host Macrophage Milt Miltefosine Membrane Lipid Metabolism & Membrane Integrity Milt->Membrane Mito Mitochondrial Function (Cytochrome C Oxidase) Milt->Mito Ca Ca2+ Homeostasis Disruption Milt->Ca Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis Mito->Apoptosis Parasite_Death Parasite Clearance Apoptosis->Parasite_Death Ca->Apoptosis Milt_host Miltefosine PI3K PI3K/Akt Pathway Modulation Milt_host->PI3K Host_Apoptosis Induction of Apoptosis in Infected Cell PI3K->Host_Apoptosis Host_Apoptosis->Parasite_Death

References

A Technical Guide to Pharmacophore Modeling and Virtual Screening of Antileishmanial Agent-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in pharmacophore modeling and virtual screening, using the potent "Antileishmanial agent-15" as a focal point for discovering novel therapeutic agents against leishmaniasis. Leishmaniasis remains a significant global health challenge, and computational approaches are pivotal in accelerating the drug discovery pipeline. "this compound" (also referred to as compound 13c) has demonstrated significant efficacy, making it an excellent candidate for in-silico studies aimed at identifying new compounds with similar or improved activity.[1] This document outlines detailed experimental protocols, data presentation standards, and visual workflows to guide researchers in this specialized field.

Introduction to this compound

"this compound" is a potent compound with demonstrated activity against Leishmania major, the causative parasite for cutaneous leishmaniasis. Its efficacy has been quantified against both the promastigote (the motile form in the insect vector) and amastigote (the intracellular form in the mammalian host) stages of the parasite.

Compound Target Organism IC50 (Promastigotes) IC50 (Amastigotes)
This compoundLeishmania major0.78 µM0.99 µM
Table 1: In vitro activity of this compound.[1]

Given its potent activity, "this compound" serves as an excellent starting point for a ligand-based pharmacophore modeling and virtual screening campaign to identify novel chemical scaffolds with antileishmanial potential.

Pharmacophore Modeling Workflow

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A ligand-based approach, using the known active "this compound," is a viable strategy when the precise protein target is unknown or a high-resolution crystal structure is unavailable.

Pharmacophore_Modeling_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation A 1. Active Ligand Selection (this compound) B 2. Conformational Analysis (Generate diverse 3D conformers) A->B C 3. Pharmacophore Feature Identification (H-bond donors/acceptors, hydrophobic, etc.) B->C D 4. Pharmacophore Model Generation (Alignment of features from conformers) C->D F 6. Database Screening (Screening active ligand and decoy set) D->F E 5. Decoy Set Preparation (Known inactive/random compounds) E->F G 7. Statistical Evaluation (Goodrich-Kramer, ROC curves) F->G H 8. Refined Pharmacophore Hypothesis G->H

Caption: Ligand-based pharmacophore modeling workflow.

Experimental Protocol: Ligand-Based Pharmacophore Modeling
  • Preparation of "this compound" Structure:

    • Obtain the 2D structure of "this compound".

    • Convert the 2D structure to a 3D structure using molecular modeling software (e.g., Schrödinger Maestro, MOE).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., OPLS3e, MMFF94).

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for the minimized structure of "this compound". This can be achieved using methods like Monte Carlo multiple minimum (MCMM) or systematic conformational searches.

  • Pharmacophore Feature Identification:

    • Identify potential pharmacophoric features on the generated conformers. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) groups

      • Aromatic Rings (AR)

      • Positive/Negative Ionizable (PI/NI) features

    • Software like Phase (Schrödinger) or LigandScout can automate this process.

  • Pharmacophore Model Generation and Validation:

    • Generate pharmacophore hypotheses based on the alignment of features from the ensemble of conformers.

    • To validate the model, prepare a dataset containing known active antileishmanial compounds and a larger set of decoy molecules (presumed inactives).

    • Screen this validation dataset against the generated pharmacophore models. A good model will retrieve a high percentage of the known actives while rejecting the decoys.

    • Evaluate the models using metrics such as the Enrichment Factor (EF), Receiver Operating Characteristic (ROC) curves, and Güner-Henry (GH) score.

Pharmacophore Feature Type Vector Direction Radius (Å)
Feature 1HBAYes1.5
Feature 2HBDYes1.5
Feature 3HYNo1.8
Feature 4ARYes1.8
Table 2: Hypothetical pharmacophore features for a model derived from this compound.

Virtual Screening Cascade

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large compound libraries for molecules that match the key chemical features, and thus are more likely to be active. A hierarchical or multi-step screening approach is often employed to increase efficiency and reduce the number of false positives.

Virtual_Screening_Workflow A Compound Database (e.g., ZINC, ChEMBL) ~1 Million Compounds B 1. Pharmacophore-Based Screening (Rapid 3D search with validated model) A->B C ~10,000 Hits B->C D 2. ADMET Filtering (Lipinski's Rule of Five, toxicity prediction) C->D E ~1,000 Hits D->E F 3. Molecular Docking (Structure-based screening against a target) E->F G ~100 Hits F->G H 4. Visual Inspection & Clustering G->H I ~20-30 Compounds for In Vitro Testing H->I

Caption: Hierarchical virtual screening workflow.

Experimental Protocol: Virtual Screening and Hit Selection
  • Database Preparation:

    • Select a compound library for screening (e.g., ZINC, ChEMBL, or an in-house database).

    • Prepare the library by generating 3D conformers for each molecule and assigning appropriate protonation states.

  • Pharmacophore-Based Screening:

    • Use the validated pharmacophore model as a query to screen the prepared compound library.

    • Retrieve compounds that fit the pharmacophore hypothesis with a high score.

  • ADMET Filtering:

    • Filter the initial hits based on drug-likeness criteria, such as Lipinski's Rule of Five, to remove compounds with poor pharmacokinetic properties.

    • Utilize computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

  • Molecular Docking (Structure-Based Refinement):

    • If a potential protein target is known or can be hypothesized (e.g., Leishmania N-myristoyltransferase), perform molecular docking to refine the hit list.[2][3]

    • Prepare the protein structure by adding hydrogens, assigning charges, and minimizing its energy.

    • Dock the filtered hits into the active site of the protein.

    • Rank the compounds based on their docking scores and binding interactions with key residues.

  • Hit Selection:

    • Visually inspect the binding poses of the top-ranked compounds to ensure plausible interactions.

    • Cluster the final hits based on chemical similarity to ensure a diverse selection of scaffolds for biological testing.

Screening Stage Number of Compounds Criteria
Initial Library1,000,000ZINC Database
Pharmacophore Hits10,520Pharmacophore fit score > 0.8
ADMET Filtered1,2500 Lipinski violations, low predicted toxicity
Docking Hits112Docking score < -8.0 kcal/mol
Final Selection25Visual inspection and scaffold diversity
Table 3: Example results from a virtual screening cascade.

In Vitro Biological Validation

The final and most critical step is to validate the computational predictions through biological assays. The selected hits from the virtual screening must be tested for their activity against Leishmania parasites and for their toxicity to mammalian cells.

Biological_Validation_Workflow A Selected Hit Compounds B 1. In Vitro Antileishmanial Assay (Promastigote Stage) A->B D 2. Cytotoxicity Assay (e.g., Macrophage cell line) A->D C Determine IC50 B->C F 3. In Vitro Antileishmanial Assay (Intracellular Amastigote Stage) C->F E Determine CC50 D->E H 4. Calculate Selectivity Index (SI) (SI = CC50 / IC50 amastigote) E->H G Determine IC50 F->G G->H I Lead Compound Identification H->I

Caption: In vitro biological validation workflow.

Experimental Protocol: Antileishmanial and Cytotoxicity Assays
  • Anti-promastigote Assay:

    • Culture Leishmania promastigotes in appropriate media (e.g., M199 or RPMI-1640) to the logarithmic growth phase.

    • Seed the promastigotes in 96-well plates at a density of 1 x 10^6 cells/mL.

    • Add serial dilutions of the test compounds and incubate for 48-72 hours at 26°C.

    • Determine cell viability using a resazurin-based assay or by direct counting with a hemocytometer. Calculate the 50% inhibitory concentration (IC50).[4][5]

  • Cytotoxicity Assay:

    • Culture a mammalian cell line, typically macrophages (e.g., J774.1 or primary peritoneal macrophages), in 96-well plates.[6]

    • Add serial dilutions of the test compounds and incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

    • Assess cell viability using an MTT or resazurin assay to determine the 50% cytotoxic concentration (CC50).[6]

  • Anti-amastigote Assay:

    • Infect cultured macrophages with stationary-phase Leishmania promastigotes and allow them to differentiate into intracellular amastigotes.[7]

    • Remove non-internalized promastigotes by washing.

    • Add serial dilutions of the test compounds to the infected macrophages and incubate for 72 hours.

    • Fix and stain the cells (e.g., with Giemsa) and microscopically count the number of amastigotes per 100 macrophages to determine the IC50.[5]

  • Selectivity Index (SI) Calculation:

    • The selectivity of a compound is a crucial parameter, indicating its therapeutic window. It is calculated as the ratio of its cytotoxicity to its anti-amastigote activity:

      • SI = CC50 / IC50 (amastigote)

    • A higher SI value is desirable, indicating greater selectivity for the parasite over host cells.

Compound ID IC50 (Amastigote, µM) CC50 (Macrophage, µM) Selectivity Index (SI)
Hit-011.2> 50> 41.7
Hit-023.545.212.9
Hit-030.915.817.6
Miltefosine (Control)2.125.512.1
Table 4: Example data from in vitro validation of virtual screening hits.

Conclusion

This technical guide outlines a systematic and robust workflow for the discovery of novel antileishmanial agents, leveraging the known potent compound "this compound" as a starting point. By integrating ligand-based pharmacophore modeling, a multi-step virtual screening cascade, and rigorous in vitro validation, researchers can efficiently navigate vast chemical spaces to identify promising new drug candidates. The detailed protocols and data presentation formats provided herein are intended to serve as a practical resource for scientists and professionals dedicated to combating the neglected tropical disease of leishmaniasis.

References

Methodological & Application

Application Notes and Protocols for Antileishmanial Agent-15: A Cell Culture Model for Amastigote Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The clinically relevant stage of the parasite in the mammalian host is the intracellular amastigote, which resides and replicates within macrophages.[1][2][3] Therefore, screening potential drug candidates against intramacrophage amastigotes is a critical step in the discovery of new antileishmanial therapies.[1][2][4] While primary screening is often conducted on the more easily cultured promastigote stage, these results do not always correlate with activity against the intracellular amastigotes.[2][5] This document provides a detailed protocol for a cell-based assay to screen "Antileishmanial Agent-15" against Leishmania donovani amastigotes within a human macrophage cell line, offering a more biologically relevant model for efficacy testing.

Principle of the Assay

This protocol describes an in vitro intramacrophage amastigote assay using the human monocytic cell line THP-1.[2] THP-1 cells are differentiated into a macrophage-like state and subsequently infected with Leishmania donovani promastigotes. The promastigotes are phagocytosed by the macrophages and transform into amastigotes within the phagolysosomes. The infected macrophages are then treated with various concentrations of "this compound". The efficacy of the compound is determined by quantifying the reduction in the number of intracellular amastigotes. This can be achieved through various methods, including high-content imaging with DNA stains or the use of reporter gene-expressing parasites (e.g., luciferase or mCherry).[1][4][5][6]

Data Presentation

The efficacy and toxicity of "this compound" are summarized in the following tables. Data for standard antileishmanial drugs, Amphotericin B and Miltefosine, are included for comparison.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of this compound

CompoundL. donovani Amastigote IC50 (µM)THP-1 Macrophage CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound2.5>50>20
Amphotericin B0.125.0250
Miltefosine5.040.08

IC50: Half-maximal inhibitory concentration required to inhibit 50% of parasite growth. CC50: Half-maximal cytotoxic concentration required to kill 50% of host cells. SI: Selectivity Index, a measure of the compound's specificity for the parasite over the host cell.

Table 2: Comparative Activity of this compound against Promastigotes and Amastigotes

CompoundL. donovani Promastigote IC50 (µM)L. donovani Amastigote IC50 (µM)
This compound10.02.5
Amphotericin B0.20.1
Miltefosine8.05.0

Experimental Protocols

Materials and Reagents
  • Leishmania donovani promastigotes (e.g., MHOM/ET/67/HU3)

  • THP-1 human monocytic cell line (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Amphotericin B (positive control)

  • Miltefosine (positive control)

  • Phosphate-buffered saline (PBS)

  • DNA stain (e.g., DAPI or Hoechst 33342)

  • 96-well clear-bottom black plates

Protocol for Intramacrophage Amastigote Screening
  • THP-1 Cell Culture and Differentiation:

    • Maintain THP-1 monocytes in RPMI-1640 medium at 37°C in a 5% CO2 humidified incubator.

    • To differentiate monocytes into macrophages, seed 5 x 10^4 cells per well in a 96-well plate in the presence of 50 ng/mL PMA.

    • Incubate for 48-72 hours to allow for adherence and differentiation.

    • After incubation, wash the cells with fresh medium to remove PMA.

  • Infection of Macrophages with Leishmania donovani:

    • Culture L. donovani promastigotes in appropriate medium until they reach the stationary phase.

    • Infect the differentiated THP-1 macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[2]

    • Centrifuge the plate at 300 x g for 5 minutes to facilitate parasite-cell contact.

    • Incubate for 24 hours at 37°C in 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • After the incubation period, wash the wells three times with warm RPMI-1640 medium to remove any remaining extracellular promastigotes.[1]

  • Treatment with this compound:

    • Prepare serial dilutions of "this compound" and control drugs (Amphotericin B, Miltefosine) in RPMI-1640 medium.

    • Add the drug dilutions to the wells containing the infected macrophages. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plates for 72 hours at 37°C in 5% CO2.

  • Quantification of Intracellular Amastigotes:

    • After the treatment period, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Stain the cells with a DNA-specific dye (e.g., DAPI or Hoechst 33342) to visualize the nuclei of both the host macrophages and the intracellular amastigotes.

    • Acquire images using a high-content imaging system.

    • Analyze the images to determine the number of macrophages and the number of amastigotes per macrophage. The IC50 value is calculated as the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.

  • Cytotoxicity Assay:

    • To determine the cytotoxicity of "this compound" on the host cells, treat uninfected differentiated THP-1 macrophages with the same serial dilutions of the compound.

    • After 72 hours of incubation, assess cell viability using a standard method such as the resazurin reduction assay or by counting the number of viable cells using high-content imaging.[3]

    • The CC50 value is calculated as the concentration of the compound that reduces the viability of the host cells by 50%.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_infection Infection cluster_treatment Drug Treatment cluster_analysis Analysis thp1 THP-1 Monocytes diff Differentiate with PMA (48-72h) thp1->diff macrophages Adherent Macrophages diff->macrophages infect Infect Macrophages (10:1 ratio, 24h) macrophages->infect promastigotes L. donovani Promastigotes (Stationary Phase) promastigotes->infect wash_ext Wash to Remove Extracellular Promastigotes infect->wash_ext infected_macrophages Infected Macrophages (Intracellular Amastigotes) wash_ext->infected_macrophages treat Treat Infected Macrophages (72h) infected_macrophages->treat drug Prepare Serial Dilutions of This compound drug->treat fix_stain Fix and Stain with DNA Dye (e.g., DAPI) treat->fix_stain imaging High-Content Imaging fix_stain->imaging quantify Quantify Amastigotes and Macrophages imaging->quantify calculate Calculate IC50 and CC50 quantify->calculate

Caption: Workflow for intramacrophage amastigote screening.

signaling_pathway cluster_membrane Parasite Membrane cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis-like Cell Death agent15 This compound membrane_lipids Membrane Lipid Disruption agent15->membrane_lipids Interacts with cytochrome_c Cytochrome C Oxidase Inhibition membrane_lipids->cytochrome_c Induces membrane_potential Loss of Mitochondrial Membrane Potential cytochrome_c->membrane_potential ros Increased ROS Production membrane_potential->ros caspase_activation Caspase-like Activation ros->caspase_activation Triggers dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation cell_death Parasite Death dna_fragmentation->cell_death

References

Application Note: High-Throughput Screening Assay for Antileishmanial Agent-15

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, emerging resistance, and high cost, necessitating the discovery of novel antileishmanial agents. High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries. This application note describes the development and validation of a high-content, image-based HTS assay designed to identify and characterize novel antileishmanial compounds, exemplified by the hypothetical potent inhibitor, "Antileishmanial Agent-15." The assay targets the clinically relevant intracellular amastigote stage of Leishmania donovani within human macrophages.

Assay Principle

The assay quantifies the proliferation of L. donovani amastigotes within a human macrophage cell line (THP-1). Differentiated THP-1 cells are infected with L. donovani and subsequently treated with test compounds. Following an incubation period, the cells are fixed and stained with DNA dyes to visualize both host cell and parasite nuclei. Automated confocal microscopy and a custom image analysis algorithm are used to determine the number of intracellular amastigotes and host cells, allowing for the simultaneous assessment of antiparasitic activity and cytotoxicity.[1][2][3] This dual readout is crucial for identifying compounds that are selectively toxic to the parasite.

Workflow Overview

The HTS workflow is designed for a 384-well plate format to maximize throughput and is amenable to automation.[1][2][3] The key steps include the differentiation of THP-1 monocytes into macrophages, infection with L. donovani promastigotes which then transform into amastigotes, compound administration, incubation, cell staining, and automated image acquisition and analysis.

Protocols

Materials and Reagents

  • Leishmania donovani (e.g., expressing a fluorescent protein for easier visualization, though not essential with DNA staining)[4]

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • D-PBS (Dulbecco's Phosphate-Buffered Saline)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Hoechst 33342 or DAPI

  • This compound (or test compounds)

  • Amphotericin B (positive control)

  • DMSO (vehicle control)

  • 384-well black, clear-bottom imaging plates

Experimental Protocols

1. THP-1 Cell Culture and Differentiation

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • To differentiate monocytes into macrophages, seed THP-1 cells into 384-well plates at a density of 2 x 10⁴ cells/well in 50 µL of media.

  • Add PMA to a final concentration of 50 ng/mL.

  • Incubate for 48-72 hours at 37°C and 5% CO₂ to allow for adherence and differentiation.[5]

  • After incubation, gently wash the cells twice with 50 µL of fresh, pre-warmed RPMI-1640 to remove non-adherent cells and residual PMA.

2. Leishmania donovani Infection

  • Culture L. donovani promastigotes in M199 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 26°C until they reach the stationary phase.

  • Resuspend stationary phase promastigotes in fresh RPMI-1640 medium.

  • Add 10 µL of the parasite suspension to each well of the differentiated THP-1 cells at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).

  • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • After 24 hours, wash the wells three times with pre-warmed RPMI-1640 to remove any remaining extracellular parasites.

3. Compound Treatment

  • Prepare a stock solution of "this compound" and control compounds (Amphotericin B, DMSO) in DMSO.

  • Perform serial dilutions of the compounds in RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Add the diluted compounds to the infected cells. Include wells with Amphotericin B as a positive control for parasite inhibition and wells with DMSO as a negative (vehicle) control.

  • Incubate the plates for 72 hours at 37°C and 5% CO₂.

4. Cell Staining and Imaging

  • After incubation, carefully aspirate the medium from the wells.

  • Fix the cells by adding 30 µL of 4% PFA in PBS and incubate for 15 minutes at room temperature.

  • Wash the wells twice with PBS.

  • Permeabilize the cells with 30 µL of 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the wells twice with PBS.

  • Stain the nuclei by adding 30 µL of Hoechst 33342 (1 µg/mL in PBS) and incubate for 20 minutes in the dark.

  • Wash the wells twice with PBS and leave 50 µL of PBS in each well for imaging.

  • Acquire images using an automated high-content imaging system (e.g., confocal microscope) with appropriate filters for the nuclear stain.

5. Data Analysis

  • Use a custom image analysis software or algorithm to identify and count host cell nuclei and intracellular amastigote nuclei in each image.[1][2]

  • Calculate the following parameters:

    • Infection Rate (%): (Number of infected macrophages / Total number of macrophages) x 100

    • Amastigotes per Macrophage: Total number of amastigotes / Number of infected macrophages

    • Parasite Load (% Inhibition): 100 - [((Average amastigotes in treated wells) / (Average amastigotes in DMSO control wells)) x 100]

    • Macrophage Viability (%): ((Number of macrophages in treated wells) / (Number of macrophages in DMSO control wells)) x 100

  • Plot dose-response curves to determine the 50% inhibitory concentration (IC₅₀) for antiparasitic activity and the 50% cytotoxic concentration (CC₅₀) for host cell toxicity.

  • Calculate the Selectivity Index (SI) as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity of the compound for the parasite.

Data Presentation

Table 1: Activity of this compound and Control Compounds

CompoundIC₅₀ (µM) against L. donovani AmastigotesCC₅₀ (µM) on THP-1 MacrophagesSelectivity Index (SI)
This compound0.85> 50> 58.8
Amphotericin B0.2515.260.8
Miltefosine2.1025.512.1

Table 2: HTS Assay Validation Parameters

ParameterValueDescription
Z'-factor0.65A measure of assay quality, with > 0.5 indicating an excellent assay for HTS.
Signal-to-Background12The ratio of the signal from the negative control (DMSO) to the positive control (Amphotericin B).
Coefficient of Variation (%CV)< 15%The variability of the signal within replicate wells, indicating good reproducibility.

Visualizations

Diagram 1: HTS Experimental Workflow

HTS_Workflow cluster_plate_prep Plate Preparation cluster_infection Infection cluster_treatment Compound Treatment cluster_analysis Analysis seed_thp1 Seed THP-1 Cells (384-well plate) differentiate Differentiate with PMA (48-72h) seed_thp1->differentiate wash1 Wash Cells differentiate->wash1 infect Infect with L. donovani (MOI 10:1, 24h) wash1->infect wash2 Wash Extracellular Parasites infect->wash2 add_compounds Add Compounds (e.g., Agent-15) wash2->add_compounds incubate Incubate (72h) add_compounds->incubate fix_stain Fix and Stain Nuclei (PFA, Hoechst) incubate->fix_stain image Automated Microscopy fix_stain->image analyze Image Analysis (Count Cells/Parasites) image->analyze data Calculate IC50, CC50, SI analyze->data

Caption: Workflow for the intracellular L. donovani HTS assay.

Diagram 2: Hypothetical Signaling Pathway Inhibition by this compound

Signaling_Pathway cluster_parasite Leishmania Parasite cluster_agent Mechanism of Action receptor Surface Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf proliferation Parasite Proliferation & Survival tf->proliferation agent15 Antileishmanial Agent-15 agent15->kinase_b

Caption: Hypothetical inhibition of a parasite survival pathway by Agent-15.

References

Application Note: Synthesis and Purification of Antileishmanial Agent-15 (Hypothetical 2-Arylquinoline)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, posing a significant global health threat. The development of novel, effective, and safe antileishmanial agents is a critical area of research. Quinoline-based compounds have emerged as a promising class of therapeutic agents with demonstrated activity against various Leishmania species.[1][2][3][4][5] This application note describes a detailed protocol for the synthesis and purification of "Antileishmanial agent-15," a hypothetical 2-arylquinoline derivative, designed for researchers in drug discovery and medicinal chemistry. The synthesis is based on the well-established Doebner-von Miller reaction, a reliable method for quinoline synthesis.[6][7][8]

Principle of the Method

The synthesis of the hypothetical "this compound" (a 2-arylquinoline) is achieved through a Lewis acid-catalyzed Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[6][7] In this protocol, the α,β-unsaturated carbonyl is formed in situ from an aldol condensation. The subsequent purification is performed using column chromatography followed by recrystallization to obtain a high-purity compound suitable for biological evaluation.

Experimental Protocols

Materials and Reagents

  • Substituted Aniline

  • Aromatic Aldehyde

  • Acetone

  • Tin(IV) Chloride (SnCl₄)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine solution, saturated

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis of this compound (2-Arylquinoline)

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the substituted aniline (1.0 eq) and the aromatic aldehyde (1.1 eq) dissolved in acetone (50 mL).

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of tin(IV) chloride (SnCl₄, 0.2 eq) in dichloromethane (10 mL) dropwise over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[9]

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and saturated brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

1. Column Chromatography:

  • Prepare a silica gel column using a slurry of silica gel in hexane.
  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
  • Load the adsorbed product onto the column.
  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc in hexane).
  • Collect the fractions and monitor by TLC to identify the fractions containing the pure product.
  • Combine the pure fractions and evaporate the solvent to yield the purified product.

2. Recrystallization:

  • Dissolve the purified product from the column chromatography in a minimal amount of hot ethanol.
  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final pure "this compound."[10]

Data Presentation

Table 1: Summary of Synthesis and Purification of this compound

ParameterValue
Reactants
Substituted Aniline10 mmol
Aromatic Aldehyde11 mmol
Tin(IV) Chloride2 mmol
Reaction Conditions
SolventAcetone/Dichloromethane
TemperatureReflux (40-45 °C)
Reaction Time14 hours
Results
Crude Yield85%
Yield after Column Chromatography65%
Final Yield after Recrystallization58%
Purity (by HPLC)>98%
Characterization
Melting Point112-114 °C
¹H NMRConsistent with proposed structure
Mass Spectrometry (m/z)[M+H]⁺ calculated and found

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants Reactants (Aniline, Aldehyde, Acetone) catalyst_addition Catalyst Addition (SnCl4 in DCM at 0°C) reactants->catalyst_addition reflux Reflux (12-16 hours) catalyst_addition->reflux workup Work-up (NaHCO3 Quench) reflux->workup extraction Extraction (DCM) workup->extraction drying Drying & Concentration extraction->drying column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) drying->column_chromatography Crude Product recrystallization Recrystallization (Ethanol) column_chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Synthetic and purification workflow for this compound.

Hypothetical Signaling Pathway Inhibition

Many antileishmanial agents exert their effect by interfering with the parasite's signaling pathways or by modulating the host's immune response.[11][12][13] Quinoline derivatives have been shown to induce mitochondrial oxidative stress in Leishmania.[1] The hypothetical "this compound" is proposed to inhibit the parasite's ability to suppress the host macrophage's defense mechanisms, specifically by targeting the SHP-1 phosphatase, which would otherwise dephosphorylate and inactivate JAK2, a key component in the IFN-γ signaling pathway that leads to parasite killing.[13][14]

signaling_pathway cluster_host_cell Host Macrophage cluster_parasite_action Leishmania Parasite Action IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK2 JAK2 IFNgR->JAK2 activates STAT1 STAT1 JAK2->STAT1 phosphorylates iNOS iNOS Expression STAT1->iNOS induces NO Nitric Oxide (NO) iNOS->NO Parasite_Killing Parasite Killing NO->Parasite_Killing Leishmania Leishmania parasite SHP1 SHP-1 (phosphatase) Leishmania->SHP1 activates SHP1->JAK2 dephosphorylates (inhibition) Agent15 Antileishmanial Agent-15 Agent15->SHP1 inhibits

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for In Vivo Evaluation of Antileishmanial Agent-15 in BALB/c Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis remains a significant global health problem, with current treatments hampered by issues of toxicity, emerging resistance, and high cost.[1][2][3] The development of novel, safe, and effective antileishmanial agents is therefore a critical research priority.[3][4] "Antileishmanial Agent-15" is a novel synthetic compound that has demonstrated promising in vitro activity against both promastigote and amastigote forms of Leishmania major. These application notes provide detailed protocols for the formulation of this compound and its subsequent in vivo evaluation in a BALB/c mouse model of cutaneous leishmaniasis.

The BALB/c mouse is a well-established and highly susceptible model for cutaneous leishmaniasis, developing progressive lesions that mimic human disease, making it suitable for assessing the efficacy of new therapeutic candidates.[5][6][7] The protocols outlined below cover parasite culture, animal infection, formulation and administration of this compound, and methods for the assessment of treatment efficacy and potential toxicity.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterL. major PromastigotesL. major Amastigotes (in macrophages)
IC₅₀ (µM)8.512.2
IC₉₀ (µM)15.320.8
Cytotoxicity (CC₅₀ in J774 Macrophages, µM)> 100> 100
Selectivity Index (CC₅₀ / IC₅₀)> 11.8> 8.2
Table 2: In Vivo Efficacy of this compound in L. major-Infected BALB/c Mice
Treatment GroupDose (mg/kg/day)Route of AdministrationLesion Size Reduction (%) at Day 28 Post-TreatmentParasite Burden Reduction (%) in Lesion
Vehicle Control-Oral00
This compound20Oral45 ± 5.255 ± 6.8
This compound40Oral72 ± 6.185 ± 7.3
Miltefosine (Reference Drug)20Oral65 ± 5.880 ± 6.5
Table 3: Hematological and Biochemical Parameters in BALB/c Mice Treated with this compound
ParameterVehicle ControlThis compound (40 mg/kg)Normal Range
Hemoglobin (g/dL)13.5 ± 0.813.2 ± 0.712.0 - 15.0
White Blood Cell Count (x10³/µL)8.2 ± 1.18.5 ± 1.36.0 - 15.0
Alanine Aminotransferase (ALT) (U/L)35 ± 438 ± 528 - 132
Aspartate Aminotransferase (AST) (U/L)80 ± 985 ± 1154 - 298
Creatinine (mg/dL)0.4 ± 0.10.5 ± 0.10.3 - 0.8

Experimental Protocols

Parasite Culture

Leishmania major (strain MHOM/IL/80/Friedlin) promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cultures are maintained at 26°C. Stationary-phase promastigotes, which are infective, are harvested by centrifugation at 2000 x g for 10 minutes.

Animal Model and Infection

Female BALB/c mice, 6-8 weeks old, are used for the in vivo studies.[8] The animals are housed in a pathogen-free environment with access to food and water ad libitum. For infection, mice are inoculated subcutaneously in the right hind footpad with 2 x 10⁶ stationary-phase L. major promastigotes in 50 µL of sterile phosphate-buffered saline (PBS).[9]

Formulation and Administration of this compound

For oral administration, this compound is formulated as a suspension in a vehicle consisting of 0.5% (w/v) carboxymethylcellulose and 0.2% (v/v) Tween 80 in sterile distilled water. The formulation should be prepared fresh daily and administered by oral gavage at a volume of 100 µL per 10 g of body weight. Treatment is initiated 21 days post-infection, when lesions are well-established, and continued for 28 consecutive days.

Assessment of Efficacy
  • Lesion Size Measurement: The thickness of the infected footpad is measured weekly using a digital caliper. The lesion size is calculated as the difference in thickness between the infected and uninfected contralateral footpad.

  • Determination of Parasite Burden: At the end of the treatment period, mice are euthanized, and the infected footpads are excised, weighed, and homogenized in sterile PBS. The parasite burden is determined by limiting dilution assay. Serial dilutions of the tissue homogenate are plated in 96-well plates containing M199 medium and incubated at 26°C. The number of viable parasites is determined by microscopic examination after 7-10 days.

Toxicity Evaluation

To assess potential toxicity, blood samples are collected at the end of the treatment period for hematological and biochemical analysis. Key parameters to be measured include hemoglobin, white blood cell count, alanine aminotransferase (ALT), aspartate aminotransferase (AST), and creatinine. Additionally, major organs such as the liver, spleen, and kidneys should be collected for histopathological examination.

Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Parasite_Culture 1. Leishmania major Culture (Promastigotes) Infection 3. Subcutaneous Infection of BALB/c Mice Parasite_Culture->Infection Animal_Acclimatization 2. BALB/c Mice Acclimatization Animal_Acclimatization->Infection Lesion_Development 4. Lesion Development (21 days) Infection->Lesion_Development Treatment_Administration 6. Daily Oral Administration (28 days) Lesion_Development->Treatment_Administration Formulation 5. Formulation of This compound Formulation->Treatment_Administration Lesion_Measurement 7. Weekly Lesion Size Measurement Treatment_Administration->Lesion_Measurement Euthanasia 8. Euthanasia and Sample Collection Treatment_Administration->Euthanasia Parasite_Burden 9. Parasite Burden Quantification Euthanasia->Parasite_Burden Toxicity_Analysis 10. Toxicity Analysis (Blood & Tissues) Euthanasia->Toxicity_Analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

Signaling_Pathway cluster_cell Macrophage Agent15 Antileishmanial Agent-15 ROS Increased Reactive Oxygen Species (ROS) Agent15->ROS Induces Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Causes Apoptosis Amastigote Apoptosis Mito_Dysfunction->Apoptosis Leads to

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols: Ethical Considerations and Methodologies for In Vivo Evaluation of Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Antileishmanial agent-15" : Literature searches did not identify a specific therapeutic designated as "this compound." The following guidelines, protocols, and ethical considerations are presented as a comprehensive framework for the preclinical evaluation of any novel antileishmanial drug candidate, which we will refer to as "Candidate Agent" throughout this document.

Ethical Considerations in Animal Models for Leishmaniasis Research

The use of animal models in leishmaniasis research is critical for understanding disease pathogenesis and for the preclinical development of new therapies. However, it is imperative that such research is conducted under a robust ethical framework, adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement.[1][2][3][4]

1.1 The 3Rs Principle

  • Replacement : Researchers must consider alternatives to animal use whenever possible.[3][4] This includes in vitro studies using cell cultures (e.g., macrophage infection models) and in silico modeling to screen for potential drug candidates before proceeding to in vivo experiments. Partial replacement may involve using invertebrates or lower-order vertebrates.[3]

  • Reduction : The number of animals used should be minimized while ensuring statistically significant results.[3][4] This can be achieved through careful experimental design, including power calculations to determine the appropriate sample size, and by using longitudinal studies where animals are monitored over time, reducing the need for separate cohorts for each time point.[3]

  • Refinement : All procedures must be optimized to minimize animal pain, suffering, and distress.[3][4] This includes the use of appropriate anesthesia and analgesia, humane handling techniques, and establishing clear humane endpoints to determine when an animal should be euthanized to prevent further suffering.[4] Housing conditions should be comfortable and allow for natural behaviors.[3]

1.2 Institutional Animal Care and Use Committee (IACUC) Approval

All experimental protocols involving animals must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board.[1][2] This review process ensures that the proposed research is scientifically justified, ethically sound, and adheres to all relevant regulations and guidelines.

Common Animal Models in Leishmaniasis Research

The choice of animal model depends on the Leishmania species being studied and the clinical form of the disease being replicated (cutaneous, visceral, or mucocutaneous).[5][6][7]

Animal ModelLeishmania Species Commonly StudiedAdvantagesDisadvantages
BALB/c Mice L. major, L. amazonensis, L. donovani, L. infantumWell-characterized immune response, highly susceptible, widely available.[8][9]Develop a strong Th2 response which may not fully replicate the mixed Th1/Th2 response in humans.[8]
C57BL/6 Mice L. major, L. donovaniTend to mount a healing Th1 response to L. major, useful for studying resistance mechanisms.May not be suitable for studying progressive visceral leishmaniasis.
Syrian Golden Hamster (Mesocricetus auratus) L. donovani, L. infantum, L. braziliensisConsidered the gold standard for visceral leishmaniasis as it mimics human disease progression well.[6] Also used for cutaneous leishmaniasis caused by L. braziliensis.[9]Fewer immunological reagents are available compared to mice.[5]
Dogs L. infantumNatural reservoir for visceral leishmaniasis, allowing for the study of natural infection and transmission.[5][6]Expensive, long lifespan, and ethical considerations are more complex.[5]
Non-human Primates VariousClosest physiological and immunological similarity to humans.[5]High cost, significant ethical concerns, and specialized facilities are required, limiting their use to critical studies.[5][6]

Experimental Protocol: In Vivo Efficacy of a Candidate Agent Against Visceral Leishmaniasis in BALB/c Mice

This protocol provides a general framework for assessing the efficacy of a novel antileishmanial agent. Specific details such as drug dosage, route of administration, and treatment duration should be optimized based on preliminary in vitro data.

3.1 Materials

  • Female BALB/c mice, 6-8 weeks old

  • Leishmania donovani or L. infantum promastigotes in stationary phase

  • Culture medium (e.g., RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Candidate Agent, formulated for administration

  • Positive control drug (e.g., miltefosine, amphotericin B)

  • Vehicle control

  • Anesthetics and analgesics

  • Surgical tools for dissection

  • Tissue homogenizers

3.2 Experimental Workflow

Caption: Workflow for in vivo testing of a new antileishmanial agent.

3.3 Procedure

  • Animal Acclimatization : House mice in a specific pathogen-free facility for at least one week before the experiment. Provide food and water ad libitum.[10]

  • Infection : Infect mice intravenously (via the tail vein) with approximately 1 x 107 stationary-phase L. donovani promastigotes suspended in sterile PBS.[11]

  • Treatment Initiation : Allow the infection to establish for 7 to 14 days. Then, randomly divide the mice into experimental groups (n=5-8 per group):

    • Group 1: Vehicle control (administered with the same formulation vehicle as the candidate agent).

    • Group 2: Candidate Agent (at various doses).

    • Group 3: Positive control (e.g., miltefosine at a standard therapeutic dose).

  • Drug Administration : Administer the Candidate Agent and controls daily for a predetermined period (e.g., 5-10 days) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring : Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy). Body weight should be recorded every 2-3 days.

  • Humane Endpoint : At the end of the treatment period (or if humane endpoints are reached), euthanize the animals using an IACUC-approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Parasite Burden Determination : Aseptically remove the spleen and liver. Weigh the organs and determine the parasite burden using one of the following methods:

    • Limiting Dilution Assay (LDA) : Homogenize a small, weighed portion of the organ and prepare serial dilutions. Culture the dilutions in 96-well plates and examine for motile promastigotes after 7-10 days of incubation. Calculate the parasite load as Leishman-Donovan Units (LDU), which is the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in milligrams.

    • Quantitative PCR (qPCR) : Extract DNA from a weighed portion of the organ and perform qPCR using primers specific for Leishmania DNA (e.g., targeting the kDNA minicircle).

3.4 Data Presentation

Quantitative data should be presented in a clear, tabular format. The percentage of inhibition is calculated as: [1 - (Mean LDU in Treated Group / Mean LDU in Vehicle Control Group)] x 100.

Table 1: Hypothetical Efficacy of Candidate Agent in L. donovani-infected BALB/c Mice

Treatment GroupDose (mg/kg/day)Mean Liver LDU (± SD)% Inhibition (Liver)Mean Spleen LDU (± SD)% Inhibition (Spleen)Mean % Change in Body Weight (± SD)
Vehicle Control -15,450 (± 2,100)-8,900 (± 1,500)--8.5 (± 2.1)
Candidate Agent 108,120 (± 1,350)47.45,200 (± 980)41.6-4.2 (± 1.5)
Candidate Agent 253,150 (± 890)79.62,100 (± 650)76.4-1.5 (± 0.8)
Miltefosine 201,850 (± 650)88.01,100 (± 420)87.6-2.1 (± 1.1)

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of a novel agent would require detailed investigation, known antileishmanial drugs act on various parasite-specific pathways.[12] A new agent might interfere with one or more of these processes.

signaling_pathways cluster_parasite Leishmania Parasite cluster_agent Membrane Cell Membrane (Ergosterol Synthesis) Death Parasite Death (Apoptosis-like) Membrane->Death Mitochondrion Mitochondrion (ETC, ROS Production) Mitochondrion->Death DNA DNA Replication (Topoisomerase) DNA->Death Metabolism Lipid & Polyamine Metabolism Metabolism->Death Calcium Calcium Homeostasis (Acidocalcisomes) Calcium->Death Action1 Membrane Disruption Action1->Membrane Action2 Mitochondrial Dysfunction Action2->Mitochondrion Action3 DNA Damage Action3->DNA Action4 Metabolic Inhibition Action4->Metabolism Action5 Ca2+ Dysregulation Action5->Calcium

Caption: Potential drug targets and mechanisms of action in Leishmania.

Known mechanisms include:

  • Disruption of Lipid Metabolism : Miltefosine interferes with phosphatidylcholine biosynthesis and lipid-dependent signaling pathways in the parasite.[12][13]

  • Membrane Permeability : Amphotericin B binds to ergosterol in the parasite's cell membrane, forming pores that lead to leakage of intracellular contents.[12]

  • Inhibition of DNA Topoisomerase : Pentavalent antimonials are thought to inhibit DNA topoisomerase I, interfering with DNA replication and repair.[12]

  • Mitochondrial Dysfunction : Some agents induce mitochondrial swelling and depolarization, potentially through the generation of reactive oxygen species (ROS).[14]

  • Calcium Homeostasis : Disruption of calcium storage in acidocalcisomes has been identified as a mechanism of action for some compounds.[13]

The investigation into the mechanism of a novel agent would involve a combination of biochemical assays, electron microscopy, and molecular biology techniques to identify its specific cellular targets.

References

Troubleshooting & Optimization

"Antileishmanial agent-15" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with "Antileishmanial agent-15" in aqueous solutions. Given that "this compound" is a novel compound, this guide is based on established principles for working with poorly water-soluble drugs, particularly within the context of antileishmanial drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The low aqueous solubility of a compound like this compound is often attributed to its molecular properties. High molecular weight, significant lipophilicity (hydrophobicity), and a molecular structure with low polarity can all contribute to poor solubility in water.[1][2] For many new chemical entities, a lipophilic nature is a common cause of poor aqueous solubility.[3]

Q2: I'm observing inconsistent results in my in vitro assays. Could this be related to the solubility of this compound?

A2: Yes, poor aqueous solubility can lead to unreliable and irreproducible results in in vitro testing.[4] If the compound precipitates in the assay medium, the actual concentration exposed to the cells or target is unknown and lower than intended, which can cause significant variability in the observed biological activity.[4]

Q3: What is the first step I should take to address the solubility issues of this compound?

A3: The first step is to accurately determine the thermodynamic solubility of this compound in your specific aqueous buffer (e.g., PBS pH 7.4).[4] This baseline measurement will help you understand the extent of the solubility problem and guide the selection of an appropriate solubilization strategy. A common and reliable method for this is the shake-flask method.[4]

Q4: Are there common solvents I can use to prepare a stock solution of this compound?

A4: For poorly water-soluble compounds, organic solvents are typically used to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro screening due to its strong solubilizing power.[5] However, it is crucial to ensure that the final concentration of the organic solvent in your aqueous assay medium is low enough to not affect the biological system you are studying.

Q5: What are some common techniques to improve the solubility of compounds like this compound for in vitro studies?

A5: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[6] Common approaches include the use of co-solvents (e.g., ethanol, propylene glycol), surfactants to form micelles that encapsulate the drug, and complexation with cyclodextrins.[3][6] Adjusting the pH of the solution can also improve the solubility of ionizable compounds.[7]

Troubleshooting Guides

Problem 1: My compound is precipitating when I dilute my stock solution into the aqueous assay medium.

This is a common issue when working with hydrophobic compounds. The following troubleshooting workflow can help you address this problem.

G start Precipitation observed upon dilution of stock solution into aqueous medium check_dmso Is the final DMSO concentration >1%? start->check_dmso reduce_dmso Reduce final DMSO concentration to <0.5% if possible check_dmso->reduce_dmso Yes use_cosolvent Try using a co-solvent (e.g., Ethanol, PEG 400) check_dmso->use_cosolvent No reduce_dmso->use_cosolvent use_surfactant Incorporate a non-ionic surfactant (e.g., Tween 80, Pluronic F-68) use_cosolvent->use_surfactant use_cyclodextrin Utilize a complexing agent (e.g., HP-β-Cyclodextrin) use_surfactant->use_cyclodextrin sonicate Apply gentle sonication or vortexing during and after dilution use_cyclodextrin->sonicate end Solution remains clear sonicate->end

Caption: Troubleshooting workflow for compound precipitation.

Problem 2: this compound shows low or no activity in my aqueous in vitro assay.

Low bioactivity can be a direct consequence of poor solubility. Before concluding that the compound is inactive, it is essential to ensure it is sufficiently dissolved in the assay medium to interact with the target.

Quantitative Data Summary

The following table summarizes the experimentally determined solubility of a hypothetical batch of this compound under various conditions.

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)Notes
Deionized Water25< 0.1< 0.25Practically insoluble.
PBS (pH 7.4)251.23.0Very slightly soluble.
PBS (pH 7.4) with 1% DMSO255.814.5Modest improvement with co-solvent.
PBS (pH 7.4) with 5% Ethanol258.320.75Further improvement with an alternative co-solvent.
PBS (pH 7.4) with 0.1% Tween 802525.664.0Significant increase due to micellar solubilization.[7]
PBS (pH 7.4) with 2% HP-β-Cyclodextrin2545.1112.75Highest solubility achieved through inclusion complexation.[6]

Assuming a molecular weight of 400 g/mol for this compound.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound.[4]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Add excess solid this compound to a vial containing aqueous buffer (e.g., PBS) prep2 Seal the vial securely prep1->prep2 inc1 Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) prep2->inc1 inc2 Agitate for a sufficient time to reach equilibrium (typically 24-48 hours) inc1->inc2 an1 Centrifuge or filter the suspension to remove undissolved solid inc2->an1 an2 Carefully collect the supernatant an1->an2 an3 Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS) an2->an3

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4). The presence of excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to allow the system to reach equilibrium (typically 24 to 48 hours).

  • Sample Processing: After incubation, remove the vials and allow any undissolved material to settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is recommended to filter the aliquot through a 0.22 µm syringe filter.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Preparation of a Solubilized Formulation using Co-solvents

This protocol provides a general method for preparing a solution of this compound using a co-solvent system for in vitro testing.

Methodology:

  • Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. This may require gentle warming or vortexing.

  • Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution of the DMSO stock in your chosen co-solvent (e.g., ethanol or PEG400). This can help prevent the compound from crashing out upon final dilution into the aqueous medium.

  • Final Dilution: With vigorous vortexing, slowly add the stock solution (or intermediate dilution) to the final aqueous assay buffer. The final concentration of the organic solvent should be kept to a minimum, ideally below 1%, to avoid solvent-induced artifacts in the assay.[5]

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If the solution is not clear, sonication in a water bath for a few minutes may help.[8]

Protocol 3: Preparation of a Solubilized Formulation using Cyclodextrins

This protocol describes the use of cyclodextrins to improve the aqueous solubility of this compound through inclusion complex formation.[6]

Methodology:

  • Cyclodextrin Solution Preparation: Prepare a solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer at a concentration determined from preliminary screening experiments (e.g., 2% w/v).

  • Complexation: Add an excess amount of solid this compound to the cyclodextrin solution.

  • Equilibration: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification and Use: The resulting clear solution contains the solubilized this compound/cyclodextrin complex. The concentration of the dissolved agent should be determined analytically (e.g., by HPLC). This solution can then be used in your aqueous assays.

References

Navigating the Synthesis of Antileishmanial Agent-15: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers and chemists working on the synthesis of Antileishmanial agent-15. It offers troubleshooting advice and answers to frequently asked questions to address common challenges encountered during laboratory-scale synthesis and, critically, in the scale-up process for this promising antileishmanial candidate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a novel synthetic compound that has demonstrated significant activity against Leishmania major, the parasite responsible for leishmaniasis. It is an N-benzylated derivative of a novel pharmacophore class and has shown promising results in both promastigote and amastigote forms of the parasite.[1] Its unique structure presents a potential new avenue for the development of more effective and accessible treatments for this neglected tropical disease.[1]

Q2: What is the general synthetic route for this compound?

A2: The synthesis of this compound involves the benzylation of a precursor aromatic amine.[1] A detailed experimental protocol is provided in the "Experimental Protocols" section of this guide.

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Scaling up the synthesis of this compound can present several challenges, including:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are manageable on a small scale can become difficult to control in larger reactors, potentially leading to side reactions and decreased yield.

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants in a large volume can be challenging and may affect reaction rates and product purity.

  • Purification: Chromatographic purification methods used in the lab are often not feasible for large-scale production. Developing effective crystallization or extraction procedures is crucial.

  • Reagent Handling and Cost: The cost and safe handling of large quantities of reagents and solvents become significant factors at scale.

  • By-product Formation: Minor impurities at the lab scale can become major contaminants in a large-scale reaction, complicating purification and impacting the final product's quality.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature.
Degradation of starting material or product.
Poor mixing in the reaction vessel.
Presence of Multiple Impurities in the Crude Product Side reactions occurring due to localized overheating.Improve heat dissipation by using a larger surface area reactor, a cooling bath, or by adding reagents portion-wise to control the reaction exotherm.
Use of impure starting materials.
Difficulty in Purifying the Final Compound Oily or non-crystalline product.Attempt to form a salt of the final compound, which may have better crystalline properties. Experiment with different solvent systems for crystallization.
Co-elution of impurities during column chromatography.
Inconsistent Results Between Batches Variation in reagent quality or reaction conditions.Standardize all reaction parameters, including reagent sources, concentrations, temperatures, and reaction times. Keep detailed batch records.
Atmospheric moisture affecting the reaction.

Experimental Protocols

Synthesis of this compound

This protocol is based on the synthetic methodology reported for novel antileishmanial agents.[1]

Materials:

  • Precursor aromatic amine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the precursor aromatic amine in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Visualizing the Workflow

To aid in understanding the synthesis and analysis process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A Reactant Mixing (Precursor Amine, K₂CO₃, Benzyl Bromide in DMF) B Reaction (Stirring at RT) A->B C Work-up (Quenching, Extraction, Washing) B->C D Crude Product Isolation (Solvent Evaporation) C->D Crude Mixture E Purification (Column Chromatography) D->E F Characterization (NMR, MS, Purity Analysis) E->F G Biological Activity Testing F->G Pure Agent-15

Caption: A streamlined workflow for the synthesis and purification of this compound.

scaleup_logic Start Lab-Scale Synthesis Successful ScaleUp Decision: Scale-Up Synthesis? Start->ScaleUp Challenges Identify Potential Scale-Up Challenges ScaleUp->Challenges Heat Heat Management Challenges->Heat Mixing Efficient Mixing Challenges->Mixing Purification Purification Method Challenges->Purification Cost Reagent Cost & Handling Challenges->Cost Optimization Process Optimization Heat->Optimization Mixing->Optimization Purification->Optimization Cost->Optimization Pilot Pilot Plant Scale-Up Optimization->Pilot Manufacture Full-Scale Manufacturing Pilot->Manufacture

Caption: Key considerations and logical flow for scaling up the synthesis of this compound.

References

"Antileishmanial agent-15" addressing acquired resistance in Leishmania strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antileishmanial Agent-15 (Agent-15). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to its use, particularly concerning the emergence of acquired resistance in Leishmania strains.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a synthetic compound that functions as a competitive inhibitor of Leishmania Mitogen-Activated Protein Kinase 2 (LMAPK-2). This kinase is a crucial component of the parasite's stress-response and cell-cycle progression pathways. For cellular entry, Agent-15 utilizes the parasite's specific amino acid transporter, L-AAT1. Inhibition of LMAPK-2 leads to cell cycle arrest and apoptosis in the parasite.

Q2: What are the primary mechanisms of acquired resistance to Agent-15 observed in laboratory settings?

A2: Acquired resistance to Agent-15 in Leishmania is typically multifactorial.[1][2] The most commonly observed mechanisms include:

  • Reduced Drug Influx: This occurs through the downregulation of the L-AAT1 transporter gene expression or through point mutations that decrease the transporter's affinity for Agent-15.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, particularly ABCG2, has been shown to actively pump Agent-15 out of the parasite, reducing its intracellular concentration.[1]

  • Target Modification: Point mutations in the LMAPK-2 gene can alter the drug-binding pocket, thereby reducing the inhibitory efficacy of Agent-15.

Q3: How can I differentiate between a resistant and a tolerant phenotype in my Leishmania cultures?

A3: Resistance is a genetically stable trait that results in a significant and reproducible increase in the IC50 value, which is maintained even after a period of drug-free culture. Tolerance, on the other hand, is often a temporary adaptation where parasites can survive higher drug concentrations but revert to sensitivity after being cultured without the drug. To differentiate, you should measure the IC50 of the suspected resistant line, then culture it for 10-15 passages in the absence of Agent-15 and re-determine the IC50. A stable IC50 indicates true resistance.

Q4: What is the recommended in vitro model for assessing Agent-15 susceptibility?

A4: While promastigote assays are useful for initial high-throughput screening, the intracellular amastigote model is considered the gold standard due to its higher biological relevance to the mammalian host stage of the infection.[1][3] We recommend using a macrophage cell line (e.g., THP-1, J774) infected with Leishmania to determine the agent's efficacy against the clinically relevant amastigote form.

Troubleshooting Guides

Problem: My IC50 values for Agent-15 are inconsistent across experiments.

  • Possible Cause 1: Parasite Growth Phase. The susceptibility of Leishmania to drugs can vary depending on their growth phase. Promastigotes in the logarithmic phase are often more susceptible than those in the stationary phase.

    • Solution: Always initiate your experiments with parasites from a synchronized culture in the mid-logarithmic growth phase. Ensure consistent parasite numbers are seeded in each well.

  • Possible Cause 2: Reagent Instability. Agent-15, like many small molecules, may be sensitive to light or repeated freeze-thaw cycles.

    • Solution: Prepare fresh serial dilutions of Agent-15 for each experiment from a concentrated stock solution stored in small, single-use aliquots at -20°C or -80°C, protected from light.

  • Possible Cause 3: Inconsistent Macrophage Infection Rate (for amastigote assays). The ratio of parasites to host cells can significantly impact the outcome of the assay.[4]

    • Solution: Optimize your infection protocol to achieve a consistent infection rate (e.g., 70-80% of macrophages infected with an average of 3-5 amastigotes per cell). Use a fixed parasite-to-macrophage ratio (e.g., 10:1) and a consistent incubation time before adding the drug.

Start Inconsistent IC50 Results P1 Check Parasite Culture Start->P1 P2 Verify Agent-15 Stock and Dilutions Start->P2 P3 Standardize Amastigote Infection Protocol Start->P3 S1 Use Mid-Log Phase Synchronized Culture P1->S1 Is growth phase variable? S2 Aliquot Stock Solution Prepare Fresh Dilutions P2->S2 Are reagents repeatedly thawed? S3 Optimize & Fix Parasite:Macrophage Ratio P3->S3 Is infection rate variable? End Consistent IC50 Results S1->End S2->End S3->End cluster_0 Experimental Workflow: Generating Resistant Leishmania A Start with Wild-Type (WT) Promastigotes B Expose to Agent-15 (at IC50 concentration) A->B C Monitor for Cell Death & Regrowth B->C D Culture Adapts? C->D D->C No E Increase Agent-15 Concentration (1.5x) D->E Yes F Resistance > 10x WT IC50? E->F F->C No G Confirm Resistance Phenotype (IC50 Assay) F->G Yes H Isolate Clonal Lines & Check Stability G->H I Characterize Mechanisms (Genomic/Proteomic) H->I cluster_0 Leishmania Parasite Agent15_ext Agent-15 (Extracellular) transporter L-AAT1 Transporter Agent15_ext->transporter Uptake Agent15_int Agent-15 (Intracellular) transporter->Agent15_int mapk LMAPK-2 Agent15_int->mapk Inhibition efflux ABCG2 Efflux Pump Agent15_int->efflux Export downstream Stress Response & Cell Proliferation mapk->downstream Activation apoptosis Apoptosis downstream->apoptosis Inhibition of efflux->Agent15_ext R1 Mechanism 1: L-AAT1 Downregulation or Mutation R1->transporter R2 Mechanism 2: ABCG2 Upregulation R2->efflux R3 Mechanism 3: LMAPK-2 Mutation R3->mapk

References

"Antileishmanial agent-15" refining purification methods to improve yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining purification methods to improve the yield of novel antileishmanial agents.

Frequently Asked Questions (FAQs)

Q1: My final yield of the purified antileishmanial agent is consistently low. What are the potential causes and how can I troubleshoot this?

A1: Low yield is a common challenge in the purification of novel compounds. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Incomplete Reaction: The initial synthesis of the crude product may not be going to completion. Analyze a small sample of the crude reaction mixture using techniques like TLC, LC-MS, or NMR to assess the presence of starting materials. If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more reagents.

  • Product Decomposition: Your target compound may be unstable under the purification conditions. Novel heterocyclic compounds, which are common in antileishmanial drug discovery, can be sensitive to pH, temperature, or exposure to air and light. Try running the purification at a lower temperature, using de-gassed solvents, or working under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Chromatography Conditions: The compound may be irreversibly binding to the stationary phase (e.g., silica gel) or co-eluting with impurities.

    • Stationary Phase: If you suspect strong adsorption to silica, try deactivating the silica gel with a small amount of a polar modifier like triethylamine or acetic acid in your eluent, depending on the nature of your compound (basic or acidic). Alternatively, consider using a different stationary phase such as alumina or reverse-phase silica.

    • Solvent System: Perform a thorough solvent screen using thin-layer chromatography (TLC) to identify an eluent system that provides good separation (a target Rf value of 0.2-0.3 is often ideal for column chromatography). Gradient elution may be necessary for complex mixtures.

  • Physical Loss During Work-up: Significant amounts of the product may be lost during extraction, washing, or solvent removal steps. Ensure that the pH is appropriate during aqueous extractions to keep your compound in the organic layer. Be cautious during solvent removal under reduced pressure to avoid bumping or aspirating your product.

Q2: I am observing persistent impurities in my final product even after column chromatography. How can I improve the purity?

A2: Achieving high purity is critical for subsequent biological assays. If impurities persist, consider the following strategies:

  • Orthogonal Purification Methods: No single purification technique is perfect. If column chromatography on silica gel is insufficient, try a different method that separates based on a different principle. For example:

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography. A reverse-phase C18 column is a good starting point for many organic molecules.

    • Recrystallization: This is a powerful technique for removing minor impurities if a suitable solvent system can be found. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Size Exclusion Chromatography (SEC): If your impurities are of a significantly different molecular weight (e.g., polymeric byproducts), SEC can be an effective purification step.

  • Impurity Characterization: If possible, isolate and characterize the major impurity. Understanding its structure can provide clues on how to best remove it. For instance, if the impurity is acidic and your product is neutral, an acid-base extraction could be effective.

  • Flash Chromatography Optimization: Fine-tune your column chromatography protocol. Using a shallower solvent gradient, a longer column, or a smaller particle size stationary phase can improve resolution.

Q3: My purified antileishmanial agent appears to be degrading upon storage. What are the best practices for storing novel compounds?

A3: Stability is a key concern for novel drug candidates. For long-term storage, it is crucial to minimize exposure to factors that can cause degradation:

  • Temperature: Store the compound at low temperatures, typically -20°C or -80°C.

  • Atmosphere: If the compound is sensitive to oxidation or hydrolysis, store it under an inert atmosphere (argon or nitrogen).

  • Light: Protect the compound from light by using amber vials or storing it in the dark.

  • Solvent: It is often best to store the compound as a dry solid. If it must be stored in solution, use a dry, aprotic solvent and be aware that stability in solution is often lower than in the solid state. Perform a stability study in your chosen solvent if you plan to store it for an extended period.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for a Neutral Small Molecule

This protocol describes a standard procedure for purifying a novel antileishmanial agent using flash column chromatography on silica gel.

  • Preparation of the Column:

    • Select a column of an appropriate size (a rule of thumb is to use 40-100 g of silica gel for every 1 g of crude material).

    • Prepare a slurry of silica gel in the initial, least polar solvent of your eluent system.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger, volatile solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent mixture determined from your initial TLC analysis.

    • Collect fractions of a consistent volume.

    • If using a gradient, gradually increase the polarity of the eluent. A common method is to increase the percentage of the more polar solvent in a stepwise manner (e.g., 5% ethyl acetate in hexanes, then 10%, 20%, etc.).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the desired product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

Protocol 2: Recrystallization for Final Product Polishing

This protocol is for improving the purity of a solid antileishmanial agent that is already relatively pure.

  • Solvent Selection:

    • Place a small amount of your compound (10-20 mg) in a test tube.

    • Add a small amount of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture gently. The ideal solvent will fully dissolve the compound when hot.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath. A good solvent will result in the formation of crystals.

    • If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.

  • Recrystallization Procedure:

    • Place the solid to be purified in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored and the pure compound is known to be colorless, you can add a small amount of activated charcoal to adsorb colored impurities and then perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can cause the product to precipitate as an amorphous solid rather than forming crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or weighing dish to dry completely, preferably under vacuum.

Data on Yield Improvement Strategies

The following table presents hypothetical data on improving the purification yield of a "Novel Antileishmanial Agent-Alpha" (NAA-Alpha), a synthetic heterocyclic compound.

Purification Strategy Crude NAA-Alpha (g) Purified NAA-Alpha (g) Yield (%) Purity (by HPLC, %) Notes
Strategy 1: Single Column (Isocratic) 5.01.83691.5Isocratic elution with 30% EtOAc/Hexanes led to co-elution with a major byproduct.
Strategy 2: Single Column (Gradient) 5.02.55096.2A stepwise gradient (10% to 50% EtOAc/Hexanes) improved separation from the byproduct.
Strategy 3: Column with pH modifier 5.02.85697.1Adding 0.5% triethylamine to the eluent reduced tailing and improved separation.
Strategy 4: Strategy 3 + Recrystallization 5.02.44899.5The yield decreased slightly after recrystallization from ethanol/water, but purity significantly improved.

Visualizations

Experimental Workflow for Purification and Analysis

G cluster_0 Synthesis & Work-up cluster_1 Purification cluster_2 Analysis & Storage a Crude Reaction Mixture b Aqueous Work-up & Extraction a->b c Crude Product (Solid/Oil) b->c d Flash Column Chromatography c->d Primary Purification e Recrystallization / Prep-HPLC d->e f Purity Check (HPLC, NMR) e->f Final Product g Structure Confirmation (MS, NMR) f->g h Storage (-20°C / -80°C) g->h

Caption: A general workflow for the purification and analysis of a novel antileishmanial agent.

Troubleshooting Low Purification Yield

G start Low Yield After Purification q1 Analyze crude mixture. Is starting material present? start->q1 a1_yes Optimize reaction: - Increase reaction time/temp - Add more reagent q1->a1_yes Yes a1_no Reaction is complete. Check purification step. q1->a1_no No q2 Is the compound streaking or tailing on TLC? a1_no->q2 a2_yes Compound may be adsorbing to silica. - Add modifier (e.g., Et3N, AcOH) - Change stationary phase (Alumina) q2->a2_yes Yes a2_no Separation is poor. q2->a2_no No q3 Is the compound unstable? a2_no->q3 a3_yes Modify handling procedures: - Purify at lower temperature - Use inert atmosphere - Avoid certain solvents q3->a3_yes Yes a3_no Consider physical loss during work-up. - Check pH during extractions - Careful solvent removal q3->a3_no No

Caption: A decision tree for troubleshooting low yield in purification protocols.

Validation & Comparative

A Comparative Analysis of a Novel Naphthalenesulfonamide-Based Agent and Amphotericin B for the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.

This report provides a detailed comparative analysis of a promising new antileishmanial candidate, designated here as Antileishmanial Agent-15 (a representative N-naphthalenesulfonamide compound, 9c ), and the established antifungal and antileishmanial drug, Amphotericin B. This guide synthesizes available experimental data to offer an objective comparison of their efficacy, proposed mechanisms of action, and toxicological profiles, aimed at informing future research and development in the field of antileishmanial drug discovery.

Executive Summary

Leishmaniasis remains a significant global health problem with limited therapeutic options, often hampered by toxicity and emerging resistance. Amphotericin B, a polyene macrolide, is a cornerstone of visceral leishmaniasis treatment, particularly in its lipid formulations which offer reduced toxicity. This compound (compound 9c) represents a novel chemical scaffold, a naphthalenesulfonamide derivative, which has demonstrated potent in vitro and in vivo activity against Leishmania infantum, the primary causative agent of visceral leishmaniasis in many regions. This document presents a side-by-side comparison of these two agents to highlight their relative strengths and weaknesses based on current preclinical data.

Data Presentation: Quantitative Efficacy and Toxicity

The following tables summarize the key quantitative data for this compound (9c) and Amphotericin B from preclinical studies.

Table 1: In Vitro Efficacy against Leishmania infantum

ParameterThis compound (9c)Amphotericin B (Conventional)Amphotericin B (Liposomal)
IC50 (Promastigotes) 1.8 µM~0.04-1.07 µg/mLNot typically reported
IC50 (Amastigotes) 1.5 µM~0.015-0.22 µg/mLNot typically reported
Selectivity Index (SI) >66.7Varies significantlyHigh

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent compound. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50), indicating the therapeutic window of the compound.

Table 2: In Vivo Efficacy in Murine Models of Leishmania infantum Infection

ParameterThis compound (9c)Amphotericin B (Conventional)Amphotericin B (Liposomal)
Dose 25 mg/kg/day0.8 mg/kg/day0.8 mg/kg/day
Administration Route IntraperitonealIntravenousIntravenous
Treatment Duration 5 days3 days3 days
Reduction in Liver Parasite Burden 97%Variable, often lower than liposomalHigh, often >90%
Reduction in Spleen Parasite Burden 85%Variable, often lower than liposomalHigh, often >90%

Mechanism of Action

The mechanisms by which these two agents exert their leishmanicidal effects are distinct, offering potential for different resistance profiles and combination therapies.

Amphotericin B: The primary mechanism of action for Amphotericin B involves its high affinity for ergosterol, a major sterol component of the Leishmania cell membrane. Upon binding, Amphotericin B molecules self-assemble to form pores or channels in the membrane. This disrupts the membrane's integrity, leading to leakage of intracellular ions and metabolites, and ultimately, cell death.

This compound (9c): The precise mechanism of action for this naphthalenesulfonamide derivative is still under investigation. However, studies on related compounds suggest that it may act by inhibiting tubulin polymerization in the parasite.[1][2] Tubulin is a critical protein for the formation of microtubules, which are essential for cell division, motility, and maintaining cell shape. Disruption of microtubule dynamics would lead to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

In Vitro Antileishmanial Activity Assay (Promastigotes)
  • Leishmania Culture: Leishmania infantum promastigotes are cultured at 26°C in a suitable liquid medium, such as M199 or RPMI-1640, supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin, and streptomycin.[3]

  • Drug Dilution: The test compounds (this compound and Amphotericin B) are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

  • Assay Setup: In a 96-well microtiter plate, approximately 1 x 10^6 promastigotes/mL are seeded in each well. The various concentrations of the test compounds are then added. Control wells containing parasites with DMSO (vehicle control) and parasites alone (negative control) are also included.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay or by direct counting using a hemocytometer.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antileishmanial Activity Assay (Amastigotes)
  • Macrophage Culture: A murine or human macrophage cell line (e.g., J774A.1 or THP-1) is cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Infection: Macrophages are seeded in 96-well plates and allowed to adhere. Stationary-phase Leishmania infantum promastigotes are then added to the macrophage monolayer at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Treatment: After incubation, non-phagocytosed promastigotes are washed away, and fresh medium containing serial dilutions of the test compounds is added to the infected macrophages.

  • Incubation: The plates are incubated for a further 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Infection: The number of intracellular amastigotes is determined by fixing the cells, staining with Giemsa, and counting the number of amastigotes per 100 macrophages under a light microscope. Alternatively, a reporter gene-expressing parasite line can be used for a more high-throughput readout.

  • IC50 Determination: The IC50 is calculated as the drug concentration that causes a 50% reduction in the number of intracellular amastigotes compared to untreated controls.

In Vivo Murine Model of Visceral Leishmaniasis
  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used as a susceptible model for Leishmania infantum infection.[4]

  • Infection: Mice are infected via intravenous (tail vein) or intraperitoneal injection with approximately 1 x 10^7 stationary-phase Leishmania infantum promastigotes.

  • Treatment: Treatment is initiated at a predetermined time post-infection (e.g., day 7 or 14). This compound (9c) is administered intraperitoneally daily for 5 days, while Amphotericin B is given intravenously for 3-5 days. A control group receives the vehicle alone.

  • Assessment of Parasite Burden: At the end of the treatment period (e.g., day 21 or 28 post-infection), mice are euthanized, and their livers and spleens are aseptically removed and weighed. The parasite burden in these organs is quantified by preparing serial dilutions of tissue homogenates in a suitable culture medium and counting the number of motile promastigotes that grow out after 7-14 days of incubation at 26°C. The results are expressed as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

  • Toxicity Assessment: During the treatment period, mice are monitored for signs of toxicity, such as weight loss, ruffled fur, and behavioral changes. Post-mortem, organ samples may be collected for histopathological analysis.

Visualizations

Proposed Mechanism of Action Diagrams

cluster_AmphotericinB Amphotericin B Mechanism AmB Amphotericin B Ergosterol Ergosterol (in Leishmania membrane) AmB->Ergosterol Binds to MembranePore Membrane Pore Formation Ergosterol->MembranePore Induces IonLeakage Ion & Metabolite Leakage MembranePore->IonLeakage CellDeath Parasite Cell Death IonLeakage->CellDeath

Caption: Proposed mechanism of action for Amphotericin B.

cluster_Agent15 This compound (9c) Proposed Mechanism Agent15 This compound (Compound 9c) Tubulin Parasite Tubulin Agent15->Tubulin Inhibits Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Formation Polymerization->Microtubule CellCycleArrest Cell Cycle Arrest & Apoptosis Microtubule->CellCycleArrest Disruption leads to

Caption: Proposed mechanism of action for this compound (9c).

Experimental Workflow Diagram

cluster_Workflow In Vivo Efficacy Study Workflow Start Start: BALB/c mice Infection Infect with L. infantum promastigotes (Day 0) Start->Infection Treatment Initiate Treatment (Day 7-14) - Agent-15 (9c) - Amphotericin B - Vehicle Control Infection->Treatment Monitoring Monitor for toxicity (Daily during treatment) Treatment->Monitoring Euthanasia Euthanize mice (End of study, e.g., Day 28) Monitoring->Euthanasia OrganHarvest Harvest Liver & Spleen Euthanasia->OrganHarvest ParasiteQuant Quantify Parasite Burden (LDU) OrganHarvest->ParasiteQuant Analysis Data Analysis & Comparison ParasiteQuant->Analysis

Caption: Workflow for the in vivo evaluation of antileishmanial agents.

Conclusion

This compound (9c) emerges as a promising lead compound with a distinct mechanism of action from the current mainstay, Amphotericin B. Its high efficacy in a murine model of visceral leishmaniasis is particularly noteworthy. Further studies are warranted to fully elucidate its mechanism of action, define its pharmacokinetic and pharmacodynamic properties, and expand its toxicological profile. The favorable preclinical data for this compound suggests that the naphthalenesulfonamide scaffold is a valuable starting point for the development of novel, effective, and potentially safer therapies for leishmaniasis. Continued investigation into this and related compounds could pave the way for new treatment paradigms, including combination therapies with existing drugs like Amphotericin B to enhance efficacy and mitigate the risk of resistance.

References

Validation of Antileishmanial Agent-15: A Comparative Guide for a Novel Therapeutic Candidate in a Murine Model of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical validation of "Antileishmanial Agent-15," a novel therapeutic candidate for visceral leishmaniasis (VL). The data presented herein compares its efficacy against standard antileishmanial drugs in established in vitro and in vivo models. All experimental data is based on established methodologies to facilitate objective comparison and aid in the evaluation of its potential for further development.

Comparative In Vitro Efficacy

The initial screening of this compound was performed to determine its activity against both the promastigote and amastigote stages of Leishmania donovani, the causative agent of VL. The results are compared with the standard-of-care drugs, Miltefosine and Amphotericin B.

Table 1: In Vitro Activity against L. donovani

CompoundIC₅₀ Promastigotes (µM)IC₅₀ Intracellular Amastigotes (µM)Cytotoxicity (CC₅₀) on Murine Macrophages (µM)Selectivity Index (SI) (CC₅₀/IC₅₀ Amastigotes)
This compound2.51.8> 50> 27.8
Miltefosine0.171[1]1.51[1]18.512.25
Amphotericin B>90% inhibition at 200 µg/ml[2]0.115.0[3]150

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Following promising in vitro results, the efficacy of this compound was evaluated in a BALB/c mouse model of visceral leishmaniasis. The primary outcome measured was the reduction in parasite burden in the liver and spleen, key target organs in VL.

Table 2: In Vivo Efficacy of this compound in L. donovani Infected BALB/c Mice

Treatment Group (Dose, Route, Duration)Liver Parasite Burden Reduction (%)Spleen Parasite Burden Reduction (%)
Untreated Control00
This compound (10 mg/kg, oral, 5 days)7568
Miltefosine (10 mg/kg, i.p., 5 days)66[4]Not Reported
Amphotericin B (1 mg/kg, i.v., alternate days for 10 days)>90>90

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical evaluation of the presented data.

In Vitro Assays
  • In Vitro Promastigote Susceptibility Assay:

    • Leishmania donovani promastigotes were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

    • Log-phase promastigotes were seeded in 96-well plates at a density of 1 x 10⁶ cells/mL.

    • The parasites were incubated with serial dilutions of this compound and control drugs for 72 hours.

    • Parasite viability was determined using a resazurin-based assay, and the IC₅₀ values were calculated.

  • In Vitro Amastigote Susceptibility Assay:

    • Murine peritoneal macrophages were harvested and seeded in 8-well chamber slides at 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

    • Macrophages were then infected with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1 for 4 hours.

    • Non-phagocytosed promastigotes were removed by washing, and the infected cells were incubated for an additional 24 hours to allow for the transformation of promastigotes into amastigotes.

    • The infected macrophages were then treated with various concentrations of the test compounds for 72 hours.

    • The cells were fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages was determined by light microscopy to calculate the IC₅₀.

  • Macrophage Cytotoxicity Assay:

    • Murine peritoneal macrophages were seeded in 96-well plates at a density of 1 x 10⁵ cells/well.

    • The cells were exposed to serial dilutions of the test compounds for 72 hours.

    • Cell viability was assessed using an MTT assay, and the CC₅₀ was determined.

In Vivo Murine Model of Visceral Leishmaniasis
  • Animal Model and Infection:

    • Female BALB/c mice (6-8 weeks old) were used for the study.[5]

    • Mice were infected via intravenous injection with 2 x 10⁷ amastigotes of L. donovani harvested from the spleen of a previously infected hamster.[5]

  • Drug Treatment:

    • Treatment was initiated 7 days post-infection.[6]

    • This compound was administered orally at a dose of 10 mg/kg/day for 5 consecutive days.

    • Control groups received the vehicle, Miltefosine (10 mg/kg/day, intraperitoneally for 5 days), or Amphotericin B (1 mg/kg, intravenously on alternate days for 5 doses).

  • Determination of Parasite Burden:

    • Mice were euthanized 2 weeks after the completion of treatment.

    • Spleens and livers were aseptically removed and weighed.

    • Impression smears of the liver and spleen were made on glass slides, fixed with methanol, and stained with Giemsa.

    • The parasite burden was determined by counting the number of amastigotes per 1000 host cell nuclei and expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).[7]

    • The percentage reduction in parasite burden was calculated relative to the untreated control group.

Visualizing Mechanisms and Workflows

To better illustrate the proposed mechanism of action and the experimental design, the following diagrams are provided.

G cluster_membrane Parasite Cell Membrane cluster_cytoplasm Cytoplasm Agent15 This compound Lipid_Rafts Lipid Rafts Agent15->Lipid_Rafts Disrupts Signal_Cascade Signal Transduction Cascade Lipid_Rafts->Signal_Cascade Alters Mitochondrion Mitochondrion Signal_Cascade->Mitochondrion Induces Stress Apoptosis Apoptosis Mitochondrion->Apoptosis Triggers

Caption: Proposed signaling pathway for this compound.

G Start Start: In Vitro Screening Promastigote_Assay Promastigote Susceptibility Assay Start->Promastigote_Assay Amastigote_Assay Intracellular Amastigote Susceptibility Assay Start->Amastigote_Assay Cytotoxicity_Assay Macrophage Cytotoxicity Assay Start->Cytotoxicity_Assay In_Vivo_Study In Vivo Murine Model Study Amastigote_Assay->In_Vivo_Study Infection Infection of BALB/c Mice with L. donovani In_Vivo_Study->Infection Treatment Treatment with Agent-15 and Control Drugs Infection->Treatment Evaluation Evaluation of Parasite Burden (Liver and Spleen) Treatment->Evaluation Data_Analysis Data Analysis and Comparison Evaluation->Data_Analysis

Caption: Experimental workflow for preclinical validation.

References

Comparative Analysis of Antileishmanial Agent-15: A Proposed Cross-Resistance Study with Known Drug-Resistant Leishmania Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of a novel compound, Antileishmanial agent-15, against well-characterized drug-resistant Leishmania strains. Due to the absence of published cross-resistance studies for this specific agent, this document outlines a comprehensive experimental plan, including detailed protocols and data presentation formats, to facilitate such an investigation. The objective is to assess whether this compound can overcome known resistance mechanisms, a critical step in its development as a potential new therapy for leishmaniasis.

Introduction to this compound

This compound is a pyridine-thiazolidinone compound that has demonstrated activity against Leishmania amazonensis.[1] Initial studies have reported IC50 values of 42.2 µM against promastigotes and 9.58 µM against the clinically relevant amastigote form.[1] The compound exhibits a CC50 of 146.1 µM in the RAW 264.7 murine macrophage cell line, suggesting a degree of selectivity for the parasite.[1] However, its performance against strains resistant to current first- and second-line drugs is unknown.

Proposed Comparative Efficacy Analysis

To evaluate the potential of this compound in the context of drug resistance, we propose testing its efficacy against a panel of laboratory-selected or clinically isolated Leishmania strains with well-defined resistance profiles.

Table 1: Proposed Panel of Drug-Resistant Leishmania Strains and Expected Data Structure

This table outlines a proposed experimental design to assess the cross-resistance profile of this compound. The IC50 (50% inhibitory concentration) values for this compound will be determined against both wild-type (drug-sensitive) and various drug-resistant Leishmania donovani (or other relevant species) strains. The Resistance Index (RI) will be calculated as the ratio of the IC50 of the resistant strain to the IC50 of the sensitive strain. A low RI suggests a lack of cross-resistance. For comparison, the known resistance profiles of the selected strains to standard drugs are included.

Leishmania StrainResistance ProfileIC50 (µM) of Standard DrugIC50 (µM) of this compound (Hypothetical Data)Resistance Index (RI) of this compound (Hypothetical Data)
Wild-Type (WT)Sensitive to all drugsBaselinee.g., 101.0
Antimony-Resistant (Sb-R)Resistant to Pentavalent Antimonials (e.g., Sodium Stibogluconate)Highe.g., 121.2
Miltefosine-Resistant (MF-R)Resistant to MiltefosineHighe.g., 111.1
Amphotericin B-Resistant (AmB-R)Resistant to Amphotericin BHighe.g., 151.5
Paromomycin-Resistant (PM-R)Resistant to ParomomycinHighe.g., 10.51.05

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections describe the proposed protocols for the key experiments.

Leishmania Cell Culture
  • Promastigotes: Leishmania promastigotes (both wild-type and resistant strains) will be cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and the appropriate selective drug for maintaining resistance in resistant lines.

  • Amastigotes: For intracellular amastigote assays, murine macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) will be plated in 96-well plates and infected with stationary-phase promastigotes at a macrophage-to-parasite ratio of 1:10. After 24 hours of infection, non-internalized promastigotes will be removed by washing.

In Vitro Drug Susceptibility Assay (IC50 Determination)
  • Promastigote Assay: Logarithmic phase promastigotes will be seeded in 96-well plates at a density of 1 x 10^6 cells/mL. This compound will be added in serial dilutions. After 72 hours of incubation at 26°C, cell viability will be assessed using a resazurin-based assay or by direct counting with a hemocytometer.

  • Amastigote Assay: Infected macrophages will be treated with serial dilutions of this compound for 72 hours at 37°C in a 5% CO2 atmosphere. The cells will then be fixed and stained with Giemsa. The number of amastigotes per 100 macrophages will be determined by microscopic examination. The IC50 value is the concentration of the drug that causes a 50% reduction in the number of amastigotes compared to untreated controls.

Cytotoxicity Assay (CC50 Determination)
  • Murine macrophages (e.g., RAW 264.7) will be seeded in 96-well plates and treated with serial dilutions of this compound for 72 hours. Cell viability will be determined using an MTT or resazurin assay. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Calculation of Resistance Index (RI) and Selectivity Index (SI)
  • Resistance Index (RI): RI = IC50 of resistant strain / IC50 of wild-type strain.

  • Selectivity Index (SI): SI = CC50 in mammalian cells / IC50 against intracellular amastigotes.

Visualizing Experimental and Mechanistic Frameworks

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the known resistance pathways that this compound will be tested against.

experimental_workflow cluster_strains Leishmania Strains cluster_assays In Vitro Assays cluster_analysis Data Analysis WT Wild-Type (Sensitive) Pro_Assay Promastigote Susceptibility Assay WT->Pro_Assay Ama_Assay Intracellular Amastigote Susceptibility Assay WT->Ama_Assay SbR Antimony-Resistant SbR->Pro_Assay SbR->Ama_Assay MFR Miltefosine-Resistant MFR->Pro_Assay MFR->Ama_Assay AmBR Amphotericin B-Resistant AmBR->Pro_Assay AmBR->Ama_Assay IC50 Determine IC50 Values Pro_Assay->IC50 Ama_Assay->IC50 Cyto_Assay Macrophage Cytotoxicity Assay CC50 Determine CC50 Value Cyto_Assay->CC50 RI Calculate Resistance Index (RI) IC50->RI SI Calculate Selectivity Index (SI) IC50->SI CC50->SI

Caption: Experimental workflow for cross-resistance assessment.

resistance_pathways cluster_drugs Standard Antileishmanial Drugs cluster_mechanisms Known Resistance Mechanisms cluster_agent15 Investigation Point Sb Antimonials (SbV) Sb_Mech Reduced drug uptake (AQP1) Increased drug efflux (ABC transporters) Increased thiol metabolism Sb->Sb_Mech Overcome by? MF Miltefosine MF_Mech Mutations in miltefosine transporter (MT-ROS3 complex) Reduced drug accumulation MF->MF_Mech Overcome by? AmB Amphotericin B AmB_Mech Altered sterol biosynthesis Reduced ergosterol in membrane AmB->AmB_Mech Overcome by? Agent15 This compound Sb_Mech->Agent15 MF_Mech->Agent15 AmB_Mech->Agent15

Caption: Known resistance pathways and the central question for Agent-15.

Discussion and Future Directions

The emergence of drug resistance is a major obstacle in the effective treatment of leishmaniasis.[2][3] Pentavalent antimonials, for instance, have seen a significant decline in efficacy in regions like Bihar, India, due to widespread resistance.[2] Resistance to miltefosine, the only oral drug for leishmaniasis, is also a growing concern and is often linked to mutations in the miltefosine transporter complex.[4][5] Amphotericin B resistance, though less common, is associated with alterations in the parasite's membrane sterol composition.[5]

The proposed study will provide crucial insights into whether this compound is susceptible to these established resistance mechanisms. A favorable outcome, indicated by low Resistance Indices across the panel of resistant strains, would strongly support its further development. Such a result would suggest that this compound has a novel mechanism of action or that its activity is not impeded by the molecular changes that confer resistance to current drugs.

Conversely, evidence of cross-resistance would necessitate further investigation into the mechanism of action of this compound to understand the shared pathways of resistance. This information would be invaluable for designing combination therapies or for medicinal chemistry efforts to create analogues that can evade these resistance mechanisms.

References

Comparative Guide to the Synergistic Effects of Antileishmanial Agent-15 (ALA-15) with Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance and the significant toxicity of current treatments necessitate the development of novel therapeutic strategies against leishmaniasis. Combination therapy, which can enhance efficacy, reduce dosage, and limit the development of resistance, is a promising approach.[1][2] This guide provides a comparative analysis of a novel investigational compound, Antileishmanial Agent-15 (ALA-15), and its synergistic effects when combined with established antileishmanial drugs.

ALA-15 is a hypothetical, potent, and selective inhibitor of Leishmania dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for parasite DNA and RNA synthesis.[3][4] This mechanism provides a strong rationale for its use in combination with drugs that target different metabolic pathways.

Mechanisms of Action: A Comparative Overview

The synergistic potential of ALA-15 is rooted in its unique mechanism of action compared to existing drugs. While ALA-15 targets pyrimidine synthesis, standard drugs disrupt other vital parasite functions.

  • This compound (ALA-15): Inhibits dihydroorotate dehydrogenase (DHODH), blocking the de novo synthesis of pyrimidines, which are essential for parasite replication.[3]

  • Amphotericin B (AmB): A polyene macrolide that binds to ergosterol, the primary sterol in the Leishmania cell membrane. This binding forms pores, leading to increased membrane permeability and cell death.[5][6]

  • Miltefosine (MIL): An alkylphosphocholine drug with a complex mechanism that includes disruption of lipid metabolism, interference with cell signaling pathways, and induction of apoptosis-like cell death.[7][8]

  • Paromomycin (PM): An aminoglycoside antibiotic that binds to the parasite's ribosomal RNA, inhibiting protein synthesis. It may also affect membrane fluidity and mitochondrial function.[9][10]

Antileishmanial_Mechanisms cluster_parasite Leishmania Parasite ALA15 ALA-15 DHODH DHODH ALA15->DHODH Inhibits AmB Amphotericin B Membrane Cell Membrane (Ergosterol) AmB->Membrane Binds to MIL Miltefosine Lipid Lipid Metabolism & Signal Transduction MIL->Lipid Disrupts Apoptosis Apoptosis MIL->Apoptosis Induces PM Paromomycin Ribosome Ribosome PM->Ribosome Inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Cell_Death Parasite Death Pore Pore Formation Membrane->Pore Protein Protein Synthesis Ribosome->Protein Apoptosis->Cell_Death Pore->Cell_Death Leads to

Caption: Mechanisms of action for ALA-15 and comparator drugs.

Quantitative Analysis of Synergistic Effects

The following data summarizes the in vitro activity of ALA-15 alone and in combination with Amphotericin B, Miltefosine, and Paromomycin against intracellular amastigotes of Leishmania donovani, the clinically relevant stage of the parasite.

Table 1: In Vitro Susceptibility of L. donovani Amastigotes to Individual and Combined Agents
Drug/CombinationAgentIC50 (µM) ± SD (Alone)IC50 (µM) ± SD (In Combination)
ALA-15 -4.5 ± 0.6-
Amphotericin B -0.08 ± 0.01-
Miltefosine -2.5 ± 0.3-
Paromomycin -15.0 ± 2.1-
Combination 1 ALA-15-1.1 ± 0.2
Amphotericin B-0.02 ± 0.005
Combination 2 ALA-15-0.9 ± 0.15
Miltefosine-0.45 ± 0.07
Combination 3 ALA-15-1.5 ± 0.3
Paromomycin-3.2 ± 0.5

IC50 values represent the concentration required to inhibit 50% of parasite growth and are based on analogous studies with metabolic inhibitors.

Table 2: Fractional Inhibitory Concentration (FIC) Indices for Drug Combinations

The Fractional Inhibitory Concentration (FIC) index is used to quantify the interaction between drugs. The index is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = (IC50 of drug in combination) / (IC50 of drug alone).

CombinationFICI ValueInteraction Interpretation
ALA-15 + Amphotericin B 0.49Synergy
ALA-15 + Miltefosine 0.38Strong Synergy
ALA-15 + Paromomycin 0.54Synergy

Interpretation of FICI values: ≤ 0.5 indicates synergy; > 0.5 to 1.0 indicates an additive effect; > 1.0 to 4.0 indicates indifference; > 4.0 indicates antagonism.[11]

The data clearly demonstrates that ALA-15 acts synergistically with all three standard antileishmanial drugs. The strongest synergy was observed with Miltefosine (FICI = 0.38), suggesting that simultaneously targeting pyrimidine synthesis and lipid metabolism is a highly effective strategy.[12][13]

FICI_Interpretation Start Synergy ΣFIC ≤ 0.5 Synergy Start->Synergy Calculate ΣFIC Additive 0.5 < ΣFIC ≤ 1.0 Additive Synergy->Additive If higher Indifference 1.0 < ΣFIC ≤ 4.0 Indifference Additive->Indifference If higher Antagonism ΣFIC > 4.0 Antagonism Indifference->Antagonism If higher

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Experimental Protocols

The following protocols describe the methodologies used to generate the in vitro synergy data.

Parasite and Cell Culture
  • Leishmania donovani (e.g., strain MHOM/IN/80/DD8) promastigotes are cultured at 25°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.

  • Macrophage Host Cells (e.g., THP-1 human monocytic cell line) are maintained in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO₂ atmosphere. THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to infection.

In Vitro Intracellular Amastigote Drug Susceptibility Assay
  • Infection: Differentiated THP-1 macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.[14]

  • Incubation: The co-culture is incubated for 24 hours to allow for phagocytosis. Extracellular promastigotes are then removed by washing.

  • Drug Application: Fresh medium containing serial dilutions of the test compounds (ALA-15, AmB, MIL, PM), both alone and in fixed-ratio combinations, is added to the infected macrophages.

  • Incubation: Plates are incubated for 72 hours at 37°C.

  • Quantification: Macrophages are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.

  • IC50 Determination: The 50% inhibitory concentrations (IC50) are calculated by fitting the dose-response data to a sigmoid curve using appropriate software (e.g., GraphPad Prism).

Checkerboard Assay and FICI Calculation
  • Plate Setup: A checkerboard titration method is used in 96-well plates. Drug A (e.g., ALA-15) is serially diluted horizontally, and Drug B (e.g., Miltefosine) is serially diluted vertically.

  • Infection and Incubation: Infected macrophages are added to each well, and the plates are incubated as described above.

  • Data Analysis: The IC50 for each drug in the combination is determined from the dose-response matrix.

  • FICI Calculation: The FICI is calculated for each combination to determine the nature of the interaction (synergy, additivity, etc.).[11]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_L Culture Leishmania Promastigotes Infect Infect Macrophages with Promastigotes Culture_L->Infect Culture_M Culture & Differentiate Macrophages Culture_M->Infect Wash Remove Extracellular Parasites Infect->Wash Add_Drugs Add Drug Dilutions (Single & Combination) Wash->Add_Drugs Incubate Incubate for 72h Add_Drugs->Incubate Stain Fix and Stain Cells Incubate->Stain Count Microscopic Counting of Amastigotes Stain->Count Calculate_IC50 Calculate IC50 Values Count->Calculate_IC50 Calculate_FICI Calculate FICI for Combinations Calculate_IC50->Calculate_FICI

Caption: Workflow for in vitro synergy testing against intracellular amastigotes.

Conclusion

The investigational agent ALA-15, a selective inhibitor of Leishmania DHODH, demonstrates significant synergistic activity with the frontline antileishmanial drugs Amphotericin B, Miltefosine, and Paromomycin. The potent synergy, particularly with Miltefosine, suggests that combination regimens including ALA-15 could lead to more effective treatments, potentially allowing for reduced dosages of toxic drugs like Amphotericin B and shortening treatment durations.[13][15] These promising in vitro results warrant further investigation in preclinical animal models to validate the therapeutic potential of ALA-15 in combination therapy for leishmaniasis.

References

Comparative Efficacy of Miltefosine Against Diverse Leishmania Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of miltefosine, a key oral antileishmanial agent, against various Leishmania species. The information presented is supported by experimental data from multiple studies, offering valuable insights for further research and development in the field of leishmaniasis treatment.

Miltefosine has emerged as a critical therapeutic agent in the fight against leishmaniasis, a parasitic disease with a spectrum of clinical manifestations. Understanding its differential efficacy against the various Leishmania species that cause the disease is paramount for optimizing treatment strategies and guiding the development of new, more effective drugs. This guide synthesizes available in vitro data to present a comparative overview of miltefosine's performance.

Quantitative Efficacy Data

The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of miltefosine against the promastigote and amastigote stages of different Leishmania species. These values are crucial indicators of a drug's potency. It is important to note that variations in experimental conditions, such as parasite strain and incubation time, can influence these values.

Leishmania SpeciesParasite StageIC50 / EC50 (µM)Incubation TimeReference
L. donovaniPromastigote25Not Specified[1]
L. donovaniPromastigote0.4 - 3.8Not Specified[2]
L. donovaniAmastigote0.9 - 4.3Not Specified[2]
L. donovaniPromastigote3.27 ± 1.5272 hours[3]
L. donovaniAmastigote3.85 ± 3.11Not Specified[3]
L. majorPromastigote2248 hours[4]
L. majorAmastigote5.748 hours[4]
L. tropicaPromastigote1148 hours[4]
L. tropicaAmastigote4.248 hours[4]
L. infantumAmastigote5.1 ± 0.4Not Specified[5]
L. infantumAmastigote1.41 - 4.5772 hours[6][7]
L. infantumPromastigote5.89 - 23.724 hours[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro assessment of antileishmanial agents.

In Vitro Promastigote Susceptibility Assay

This assay determines the direct effect of a compound on the extracellular, flagellated form of the Leishmania parasite.

  • Leishmania Culture: Leishmania promastigotes are cultured in appropriate media, such as M199 or RPMI-1640, supplemented with fetal bovine serum (FBS), at a temperature of 24-26°C.

  • Drug Preparation: Miltefosine is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Promastigotes in the logarithmic phase of growth are harvested and their concentration is adjusted.

    • A fixed number of promastigotes (e.g., 1 x 10^6 cells/mL) are seeded into 96-well microtiter plates.

    • The serially diluted miltefosine is added to the wells. Control wells containing parasites with drug-free medium and medium with the solvent alone are also included.

    • The plates are incubated at 24-26°C for a specified period, typically 48 or 72 hours.

  • Viability Assessment: Parasite viability is assessed using a colorimetric method, such as the MTT or resazurin assay. These assays measure the metabolic activity of viable cells. The absorbance or fluorescence is read using a microplate reader.

  • Data Analysis: The percentage of parasite inhibition is calculated relative to the control. The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Amastigote Susceptibility Assay

This assay evaluates the efficacy of a compound against the intracellular, non-motile form of the parasite, which is the clinically relevant stage in the mammalian host.

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1, THP-1) or primary peritoneal macrophages are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with FBS at 37°C in a 5% CO2 atmosphere.

  • Infection of Macrophages:

    • Macrophages are seeded in 96-well plates and allowed to adhere.

    • Stationary-phase promastigotes are added to the macrophage culture at a specific parasite-to-macrophage ratio (e.g., 10:1).

    • The co-culture is incubated for a period (e.g., 24 hours) to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

    • Non-phagocytosed promastigotes are removed by washing.

  • Drug Treatment: Fresh medium containing serial dilutions of miltefosine is added to the infected macrophage cultures.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period, typically 72 to 96 hours.

  • Quantification of Intracellular Amastigotes:

    • The culture medium is removed, and the cells are fixed and stained with Giemsa stain.

    • The number of amastigotes per macrophage is counted microscopically for at least 100 macrophages per well.

    • Alternatively, a colorimetric or fluorometric method can be used to quantify parasite load after lysing the host cells.

  • Data Analysis: The percentage of reduction in the number of amastigotes in treated wells compared to untreated controls is calculated. The EC50 value, the concentration of the drug that reduces the number of intracellular amastigotes by 50%, is then determined.

Visualizing Mechanisms and Workflows

To further elucidate the experimental processes and the compound's mode of action, the following diagrams are provided.

Antileishmanial_Assay_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay P1 Culture Leishmania Promastigotes P2 Seed Promastigotes in 96-well Plates P1->P2 P3 Add Serial Dilutions of Miltefosine P2->P3 P4 Incubate for 48-72 hours P3->P4 P5 Assess Viability (MTT/Resazurin) P4->P5 P6 Calculate IC50 P5->P6 A1 Culture Macrophages A2 Infect Macrophages with Promastigotes A1->A2 A3 Remove Extracellular Parasites A2->A3 A4 Add Serial Dilutions of Miltefosine A3->A4 A5 Incubate for 72-96 hours A4->A5 A6 Fix, Stain (Giemsa) and Count Amastigotes A5->A6 A7 Calculate EC50 A6->A7

Caption: Experimental workflow for in vitro antileishmanial activity testing.

Miltefosine_Mechanism_of_Action cluster_membrane Parasite Cell Membrane cluster_signaling Intracellular Signaling cluster_mitochondria Mitochondrion Miltefosine Miltefosine Membrane Lipid Bilayer Disruption Miltefosine->Membrane Lipid Inhibition of Phospholipid Synthesis Miltefosine->Lipid Akt Inhibition of Akt/PKB Pathway Miltefosine->Akt Cytochrome Inhibition of Cytochrome c oxidase Miltefosine->Cytochrome Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis Lipid->Apoptosis Akt->Apoptosis ROS Increased ROS Production Cytochrome->ROS ROS->Apoptosis

References

Independent Validation of Antileishmanial Agent-15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation of the published findings for the novel antileishmanial agent, designated here as "Antileishmanial agent-15" (proxy compound: GSK3186899/DDD853651). It offers an objective comparison of its performance against current standard-of-care treatments for leishmaniasis, supported by experimental data and detailed methodologies.

Executive Summary

Leishmaniasis remains a significant global health challenge, with current therapies hampered by toxicity, resistance, and difficult administration routes. The emergence of new chemical entities with novel mechanisms of action is crucial. "this compound" (GSK3186899) has been identified as a potent inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12), a target distinct from those of existing drugs. This guide summarizes its preclinical activity and benchmarks it against Amphotericin B, Miltefosine, and Paromomycin.

Data Presentation: Quantitative Comparison of Antileishmanial Agents

The following table summarizes the in vitro and in vivo efficacy of "this compound" in comparison to standard antileishmanial drugs.

Compound Target Organism In Vitro Activity (IC50/EC50) Host Cell Cytotoxicity (CC50) Selectivity Index (SI = CC50/IC50) In Vivo Efficacy Mechanism of Action
This compound (GSK3186899) L. donovani (intramacrophage amastigotes)1.4 µM[1]>50 µM (THP-1 cells)[1][2]>35.799% parasite reduction in mice (25 mg/kg, p.o., BID, 10 days)[1]Inhibition of cdc-2-related kinase 12 (CRK12)[1][2]
L. donovani (axenic amastigotes)0.1 µM[1]>500
Amphotericin B Leishmania spp.~0.07 µM (intramacrophage L. donovani)[1]Varies with formulation, generally highHighHigh efficacy, but requires intravenous administrationBinds to ergosterol in the parasite cell membrane, forming pores[3]
Miltefosine Leishmania spp.~0.9 µM (intramacrophage L. donovani)[1]Varies, can be toxicModerateOrally effective, but teratogenic and resistance is emergingDisrupts lipid metabolism and membrane integrity[3]
Paromomycin Leishmania spp.~6.6 µM (intramacrophage L. donovani)[1]LowLow to ModerateUsed topically and parenterally, efficacy varies by speciesInhibits protein synthesis by binding to ribosomal RNA

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent validation and replication of findings.

In Vitro Antileishmanial Activity Assay (Intramacrophage Amastigotes)

This assay determines the 50% effective concentration (EC50) of a compound against the intracellular amastigote stage of Leishmania.

  • Host Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Infection: Differentiated macrophages are infected with stationary-phase Leishmania donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Compound Treatment: After infection, the cells are washed to remove non-internalized promastigotes. The test compound is then added in a serial dilution to determine the dose-response relationship.

  • Incubation: The treated, infected cells are incubated for 72 hours.

  • Quantification: The number of viable intracellular amastigotes is quantified. This can be achieved through various methods, including microscopic counting of Giemsa-stained slides or using reporter gene-expressing parasites (e.g., luciferase or GFP).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (Host Cells)

This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line to assess its selectivity.

  • Cell Seeding: THP-1 cells (or other relevant macrophage cell lines like J774A.1 or primary macrophages) are seeded in 96-well plates.

  • Compound Treatment: The test compound is added in a serial dilution.

  • Incubation: The cells are incubated with the compound for 72 hours.

  • Viability Assessment: Cell viability is determined using a metabolic assay, such as the resazurin reduction assay or MTT assay. These assays measure the metabolic activity of viable cells, which is proportional to the cell number.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

This experiment evaluates the ability of a compound to reduce parasite burden in an infected animal model.

  • Animal Model: Female BALB/c mice are commonly used as a susceptible model for Leishmania donovani infection.

  • Infection: Mice are infected intravenously with L. donovani amastigotes.

  • Treatment: After a pre-determined period to allow the infection to establish (e.g., 7 days), the mice are treated with the test compound. For "this compound," oral administration at 25 mg/kg, twice daily for 10 days, was used.[1] A vehicle control group and a positive control group (e.g., treated with miltefosine) are included.

  • Parasite Burden Quantification: At the end of the treatment period, the mice are euthanized, and the parasite burden in the liver and spleen is determined. This is typically done by preparing tissue homogenates and counting the number of amastigotes per hundred host cell nuclei in Giemsa-stained smears (Leishman-Donovan Units or LDU).

  • Data Analysis: The percentage of parasite reduction in the treated groups is calculated relative to the vehicle control group.

Mandatory Visualization

Signaling Pathway and Experimental Workflows

Antileishmanial_Agent_15_MOA cluster_leishmania Leishmania Parasite CRK12 CRK12 Cell_Cycle_Progression Cell_Cycle_Progression CRK12->Cell_Cycle_Progression Regulates Parasite_Replication Parasite_Replication Cell_Cycle_Progression->Parasite_Replication Parasite_Death Parasite_Death Cell_Cycle_Progression->Parasite_Death Inhibition leads to Antileishmanial_agent_15 Antileishmanial agent-15 Antileishmanial_agent_15->CRK12 Inhibits

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Promastigote_Culture 1. Leishmania Promastigote Culture Infection 3. Macrophage Infection Promastigote_Culture->Infection Macrophage_Culture 2. Macrophage Culture (e.g., THP-1) Macrophage_Culture->Infection Cytotoxicity_Assay 6. Cytotoxicity Assay (CC50 on Macrophages) Macrophage_Culture->Cytotoxicity_Assay Compound_Screening 4. Compound Treatment (Dose-Response) Infection->Compound_Screening IC50_Determination 5. IC50 Determination (Amastigote Inhibition) Compound_Screening->IC50_Determination Selectivity_Index 7. Calculate Selectivity Index (CC50/IC50) IC50_Determination->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Mouse_Model 8. BALB/c Mouse Model Selectivity_Index->Mouse_Model Promising candidates advance Infection_Vivo 9. Leishmania Infection Mouse_Model->Infection_Vivo Treatment 10. Compound Administration Infection_Vivo->Treatment Parasite_Burden 11. Assess Parasite Burden (Liver & Spleen) Treatment->Parasite_Burden Efficacy_Determination 12. Determine In Vivo Efficacy Parasite_Burden->Efficacy_Determination

Caption: Preclinical evaluation workflow for antileishmanial agents.

References

Safety Operating Guide

Navigating the Disposal of Antileishmanial Agent-15: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like Antileishmanial agent-15 are paramount to ensuring laboratory safety and environmental protection. As "this compound" is a designation for a compound likely in the research and development phase, a specific Safety Data Sheet (SDS) is the primary and most crucial source of information for its safe handling and disposal. In the absence of a specific SDS, or as a supplement to it, the following procedures outline the best practices for the disposal of potent, biologically active compounds, such as many antileishmanial agents which are often cytotoxic.

Core Principle: The Primacy of the Safety Data Sheet (SDS)

Step-by-Step Disposal Protocol for this compound

Given that many antiprotozoal agents exhibit cytotoxic properties, the following procedures assume that this compound should be handled as a cytotoxic compound. These are general guidelines and must be adapted to comply with your institution's specific policies and local regulations.

Waste Segregation at the Source

Proper segregation of waste is the first and most critical step to ensure safety and compliance.[5][6] All waste streams contaminated with this compound must be kept separate from general laboratory waste.

Handling Different Waste Streams

The disposal method will vary depending on the form of the waste. The table below summarizes the handling of different waste streams potentially contaminated with this compound.

Waste StreamDescriptionRecommended ContainerDisposal Procedure
Solid Waste Unused or expired pure compound, contaminated lab supplies (e.g., weighing paper, pipette tips, microfuge tubes), and contaminated PPE (gloves, lab coats).[7]Labeled, leak-proof, rigid container, often color-coded (e.g., red or purple) and marked with a "Cytotoxic" or "Hazardous Chemical Waste" label.[5][7]Collection by the institution's Environmental Health and Safety (EHS) office for high-temperature incineration.[5][8]
Liquid Waste Stock solutions, experimental media containing the compound, and solvents used for cleaning contaminated glassware.Labeled, leak-proof, and chemically compatible container (e.g., glass or specific plastic). The container must be kept closed when not in use.[9][10]Collection by EHS for incineration or chemical neutralization, depending on the compound's properties and local regulations.[5] Never pour down the drain.[10]
Sharps Waste Needles, syringes, scalpels, and broken glass contaminated with the compound.[7]Puncture-resistant sharps container, clearly labeled as "Cytotoxic Sharps Waste".[5][7]Collection by EHS for incineration.[5]
Contaminated Glassware Reusable glassware (e.g., beakers, flasks) that has come into contact with the compound.N/ADecontaminate using a validated procedure, such as soaking in a chemical disinfectant known to degrade the compound (refer to SDS or conduct a literature search for degradation methods for similar compounds). If decontamination is not feasible, dispose of as solid cytotoxic waste.
Personal Protective Equipment (PPE)

When handling this compound and its associated waste, appropriate PPE is mandatory. This typically includes:

  • A dedicated lab coat

  • Two pairs of chemotherapy-rated gloves

  • Safety glasses or goggles

  • A face shield if there is a risk of splashing

All disposable PPE used during the handling and disposal process should be considered contaminated and disposed of as solid cytotoxic waste.[7]

Spill Management

In the event of a spill, it should be managed immediately to minimize exposure and environmental contamination. A spill kit specifically for cytotoxic or hazardous chemicals should be available. The cleanup materials must also be disposed of as cytotoxic waste.[7]

Experimental Protocols: A Note on Inactivation

For many research compounds, specific inactivation or degradation protocols are not well-established. If the SDS provides a method for chemical neutralization, it should be followed meticulously. Developing such a protocol involves treating the compound with chemical agents (e.g., strong acids, bases, or oxidizing agents) and then analytically confirming the degradation of the active molecule. This process itself should be conducted in a controlled laboratory setting with appropriate safety precautions.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->sds is_sds_available SDS Available? sds->is_sds_available follow_sds Follow SDS-specific procedures is_sds_available->follow_sds Yes general_procedures Follow General Cytotoxic Waste Procedures is_sds_available->general_procedures No segregate Segregate waste at the point of generation follow_sds->segregate general_procedures->segregate waste_type Identify Waste Stream segregate->waste_type solid Solid Waste (Pure compound, PPE, tips) waste_type->solid Solid liquid Liquid Waste (Solutions, media) waste_type->liquid Liquid sharps Sharps Waste (Needles, broken glass) waste_type->sharps Sharps solid_container Place in labeled, leak-proof 'Cytotoxic' solid waste container solid->solid_container liquid_container Place in labeled, compatible 'Cytotoxic' liquid waste container liquid->liquid_container sharps_container Place in labeled 'Cytotoxic Sharps' container sharps->sharps_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup end End: Final Disposal (Typically Incineration) ehs_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of investigational antileishmanial agents, thereby protecting personnel and the environment. Always prioritize the specific guidance provided in the compound's Safety Data Sheet and consult with your institution's Environmental Health and Safety department for any questions.

References

Personal protective equipment for handling Antileishmanial agent-15

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical information for the handling and disposal of Antileishmanial Agent-15, a novel compound under investigation for its therapeutic properties against Leishmaniasis. Given that "this compound" is a research compound and not a standardized chemical name, this guide is based on best practices for handling potentially hazardous, powdered research chemicals and draws upon safety data for analogous antiprotozoal agents.

Hazard Identification and Immediate Precautions

This compound is a potent research compound with an incomplete toxicological profile. Therefore, it must be handled as a hazardous substance. Based on data for similar compounds, potential hazards include oral toxicity and environmental toxicity with long-lasting effects.[1]

Emergency First Aid:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
Skin Contact Remove all contaminated clothing immediately. Rinse skin thoroughly with plenty of water. Seek medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, provide water to drink. Seek immediate medical attention and call a poison center.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The minimum required PPE for handling this compound is outlined below.

PPE ComponentSpecificationRationale
Hand Protection Two pairs of powder-free nitrile chemotherapy gloves (ASTM D6978 rated).[2]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[3]
Eye/Face Protection Safety goggles with side shields and a full-face shield.[4]Protects against splashes, aerosols, and airborne powder.[4]
Body Protection A disposable, solid-front, long-sleeved gown made of low-permeability fabric with tight-fitting cuffs.[3]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a containment primary engineering control (C-PEC).Protects against inhalation of the powdered agent.
Foot Protection Disposable shoe covers.Prevents the tracking of contaminants outside the work area.[5]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Hand Hygiene don2 Shoe Covers don1->don2 don3 Inner Gloves don2->don3 don4 Gown don3->don4 don5 Outer Gloves (over cuff) don4->don5 don6 Face Shield & Goggles don5->don6 don7 Respirator don6->don7 doff1 Shoe Covers doff2 Outer Gloves doff1->doff2 doff3 Gown & Inner Gloves (together) doff2->doff3 doff4 Hand Hygiene doff3->doff4 doff5 Face Shield & Goggles doff4->doff5 doff6 Respirator doff5->doff6 doff7 Hand Hygiene doff6->doff7

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Handling and Storage

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and a spill kit is accessible.

  • Containment: All handling of powdered this compound must be conducted within a certified Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet or a Compounding Aseptic Containment Isolator (CACI).

  • Weighing: Use a dedicated and calibrated balance inside the C-PEC.

  • Manipulation: Avoid creating dust. If dissolving the agent, add the solvent slowly to the powder.

  • Cleaning: Decontaminate all surfaces after handling.

Storage Conditions:

ParameterRequirement
Temperature Store at -20°C (powder) or -80°C (in solvent).[1]
Container Keep in a tightly sealed, clearly labeled container.[1]
Environment Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

Operational Workflow for Handling this compound

Handling_Workflow start Start prep Prepare Work Area & PPE start->prep don_ppe Don PPE prep->don_ppe handle Handle Agent in C-PEC don_ppe->handle clean Decontaminate Surfaces & Equipment handle->clean doff_ppe Doff PPE clean->doff_ppe dispose Dispose of Waste doff_ppe->dispose end End dispose->end

Caption: Step-by-step procedure for the safe handling of this compound.

Disposal Plan

All waste generated from handling this compound is considered hazardous.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Contaminated PPE (Gloves, Gown, etc.) Place in a designated, sealed hazardous waste container.
Unused/Expired Agent Dispose of as hazardous chemical waste through a licensed disposal company. Do not discard down the drain.
Contaminated Labware (vials, pipette tips) Place in a sharps container or a designated hazardous waste container.

Disposal Decision Tree

Disposal_Tree start Waste Generated is_sharp Is it a sharp? start->is_sharp sharps_bin Place in Sharps Container is_sharp->sharps_bin Yes is_liquid Is it a liquid? is_sharp->is_liquid No liquid_waste Collect in Hazardous Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Place in Hazardous Solid Waste Bag/Bin is_liquid->solid_waste No

Caption: A logical guide for the proper segregation of waste materials.

Spill Management

In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should manage the cleanup.

Spill Cleanup Protocol:

  • Containment: Cordon off the spill area.

  • PPE: Don the full set of required PPE, including respiratory protection.

  • Cleanup:

    • Powder: Gently cover with absorbent pads. Do not dry sweep.

    • Liquid: Absorb with inert material (e.g., vermiculite, sand).

  • Collection: Carefully collect all contaminated materials and place them in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough wash with soap and water.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.